4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNTVVSGLEIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, a crucial building block in modern drug discovery. The document details the strategic approach to its synthesis, provides a robust, step-by-step experimental protocol, and explores the mechanistic principles behind the key chemical transformations. This guide is designed to be a valuable resource for medicinal chemists, researchers, and process development scientists involved in the creation of novel therapeutic agents.
Introduction: The Strategic Importance of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are indispensable reagents in contemporary organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the way complex organic molecules are constructed. Within this class of compounds, this compound has gained prominence as a versatile building block in the design and synthesis of new drug candidates.[3]
The structural features of this molecule offer several advantages in medicinal chemistry. The boronic acid group, a stable and generally non-toxic functionality, serves as a key handle for introducing the entire molecular fragment into a target structure via Suzuki-Miyaura coupling.[4][5] The sulfonamide linker provides a polar interaction point, capable of forming hydrogen bonds with biological targets, while the 4-methylpiperidine moiety imparts lipophilicity and conformational rigidity, which can be fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. The dual utility of boronic acids, both as synthetic intermediates and as potential pharmacophores, highlights their significance in drug discovery and development.[5]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached through a two-step sequence starting from commercially available precursors. A retrosynthetic analysis reveals a straightforward pathway:
-
Disconnection of the C-B bond: The target boronic acid can be conceptually derived from its corresponding aryl bromide, 4-bromo-1-((4-methylpiperidin-1-yl)sulfonyl)benzene. This transformation is typically achieved through a palladium-catalyzed borylation reaction.
-
Disconnection of the S-N bond: The aryl bromide intermediate can be synthesized by the reaction of 4-bromobenzenesulfonyl chloride with 4-methylpiperidine.
This synthetic route is efficient and high-yielding, relying on well-established and robust chemical transformations.
Detailed Experimental Protocols
Part 1: Synthesis of 4-bromo-1-((4-methylpiperidin-1-yl)sulfonyl)benzene
This initial step involves the formation of a sulfonamide bond through the reaction of an amine with a sulfonyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated during the reaction.
Diagram 1: Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of the sulfonamide intermediate.
Step-by-Step Protocol:
-
In a suitable reaction vessel, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add triethylamine (1.5 equivalents) as a base.
-
Slowly add 4-methylpiperidine (1.2 equivalents) to the reaction mixture, maintaining the temperature at or below room temperature.
-
Stir the reaction mixture for several hours, monitoring its progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up by washing the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-bromo-1-((4-methylpiperidin-1-yl)sulfonyl)benzene by column chromatography on silica gel.
Scientific Rationale:
-
Choice of Base: Triethylamine is a common and effective non-nucleophilic base that scavenges the HCl produced, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent Selection: Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves the reactants.
-
Purification: Column chromatography is a standard and effective method for purifying the sulfonamide intermediate to a high degree of purity.
Part 2: Synthesis of this compound
The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation reaction is a highly efficient and widely used method for this transformation, employing a palladium catalyst and a diboron reagent.[6][7]
Diagram 2: The Catalytic Cycle of the Miyaura Borylation
Caption: A simplified representation of the catalytic cycle for the Miyaura borylation.
Step-by-Step Protocol:
-
Combine 4-bromo-1-((4-methylpiperidin-1-yl)sulfonyl)benzene (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and a base such as potassium acetate (3.0 equivalents) in a reaction flask.
-
Add a suitable degassed solvent, for example, 1,4-dioxane or dimethylformamide (DMF).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (typically 2-5 mol %).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete, as determined by LC-MS analysis.
-
After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove the catalyst.
-
The filtrate is then subjected to an aqueous work-up. The resulting boronic acid pinacol ester can be hydrolyzed to the final boronic acid, often in situ during the work-up or in a separate step by treatment with a mild acid.
-
The final product, this compound, is typically isolated as a solid by filtration and can be further purified by recrystallization if necessary.[8]
Scientific Rationale:
-
Catalyst and Ligand: The choice of a palladium catalyst with an appropriate phosphine ligand is crucial for the efficiency of the borylation reaction.[9]
-
Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for this transformation.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving a high yield.
Product Characterization
The identity, purity, and structural integrity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques.
Table 1: Analytical Characterization
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the aromatic protons and carbons, the 4-methylpiperidine moiety, and the boronic acid group. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of the target compound. |
| HPLC | Purity Assessment | A single major peak indicating a high degree of purity (typically >95%). |
Safety and Handling
It is imperative to adhere to standard laboratory safety protocols when performing this synthesis.
-
Reagents: Handle all chemicals, particularly 4-bromobenzenesulfonyl chloride and 4-methylpiperidine, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: The organic solvents used in this synthesis are flammable and may be harmful. Avoid inhalation and skin contact.
-
Catalyst: Palladium catalysts can be toxic and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound is a well-defined and reproducible process that provides access to a valuable building block for drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this key intermediate for their research and development endeavors.
References
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Kharb, R., & Sharma, P. C. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3146. [Link]
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Bhandari, S., & Shrestha, S. (2018). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
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Cheminform. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Roy, D., & Lalevée, J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 224. [Link]
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Pro-synthesis. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]
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Organic Syntheses. (n.d.). Recrystallization of 4-Chlorophenylboronic acid. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
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Organic Syntheses. (n.d.). Purification by recrystallization from hot EtOH. [Link]
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Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1142(2), 193-200. [Link]
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Scott, J. S., & Dennis, C. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1251. [Link]
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Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry Letters, 30(12), 127212. [Link]
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Akondi, S. M., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(21), 7433. [Link]
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ResearchGate. (n.d.). Miyaura borylation. [Link]
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Royal Society of Chemistry. (2019). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]
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4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid CAS 1449132-62-0
An In-Depth Technical Guide to 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
This document provides a comprehensive technical overview of this compound, CAS 1449132-62-0. It is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. This guide delves into the compound's physicochemical properties, a representative synthetic pathway, its critical applications in cross-coupling chemistry, and best practices for its handling and storage.
Introduction and Strategic Importance
This compound is a specialized bifunctional reagent of significant interest in contemporary drug discovery. Its molecular architecture is strategically designed for utility in library synthesis and lead optimization. The structure incorporates three key motifs:
-
A Phenylboronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds.[1]
-
A Sulfonamide Linker: The sulfonyl group is a stable, non-metabolizable linker that provides specific geometric constraints and polarity to the molecule.
-
A 4-Methylpiperidine Ring: The piperidine scaffold is a prevalent pharmacophore in numerous approved drugs and bioactive molecules, often contributing to improved pharmacokinetic properties or receptor affinity.[1][2]
The combination of these features makes this compound a valuable building block for synthesizing complex molecules, allowing for the systematic exploration of chemical space around a core scaffold.
Physicochemical and Handling Properties
Properly understanding the compound's properties is critical for its effective use and storage. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 1449132-62-0 | [3][4][5] |
| Molecular Formula | C12H18BNO4S | [4] |
| Molecular Weight | 283.16 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | Solid (often a white to off-white powder) | |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Handling and Storage Protocol:
Arylboronic acids require careful handling to maintain their integrity and reactivity.
-
Storage: The compound should be stored refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][6] Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. Storing the material in a desiccator can further prevent moisture absorption.[7]
-
Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes. The compound is incompatible with strong oxidizing agents and strong acids.[6]
Representative Synthetic Pathway
While proprietary synthesis routes may vary, a plausible and chemically sound pathway can be devised based on established organic chemistry principles.[8][9] The synthesis logically proceeds in two main stages: formation of the key sulfonamide intermediate followed by borylation.
Workflow Diagram: Synthesis of this compound
Caption: A plausible three-step synthetic workflow.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of N-(4-Bromophenylsulfonyl)-4-methylpiperidine
-
To a stirred solution of 4-methylpiperidine (1.1 equivalents) and a suitable base like triethylamine (1.5 equivalents) in an aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the sulfonyl chloride.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2 & 3: Borylation and Hydrolysis
-
In a reaction vessel purged with an inert gas, combine N-(4-bromophenylsulfonyl)-4-methylpiperidine (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (2-5 mol%), and a base like potassium acetate (3.0 equivalents).[9]
-
Add a suitable anhydrous solvent (e.g., dioxane or DMSO).
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring for the formation of the boronate ester intermediate.
-
After cooling, dilute the mixture with a solvent like ethyl acetate and filter through celite to remove palladium residues.
-
Concentrate the filtrate. The resulting crude pinacol ester can be directly subjected to hydrolysis or purified first.
-
For hydrolysis, dissolve the crude ester in a solvent mixture (e.g., THF/water) and treat with an acid (e.g., 2M HCl) until the reaction is complete.[10]
-
Extract the product into an organic solvent, dry, and concentrate. Purify the final boronic acid by recrystallization or chromatography to yield the title compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[1] This powerful palladium-catalyzed reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to a vast array of biaryl and related structures.[11]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Protocol: General Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[12]
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as dioxane/water (4:1) or DME.[13]
-
Heat the reaction to 80-120°C (conventional heating) or 100-150°C (microwave irradiation) for the required time (30 min to 24 h), monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the desired coupled product.
Conclusion: A Field-Proven Asset for Drug Discovery
This compound is more than a simple chemical; it is a meticulously designed tool for medicinal chemists. Its structure provides a reliable and versatile entry point for creating novel molecular entities through the robust and predictable Suzuki-Miyaura cross-coupling reaction. The incorporation of the drug-like 4-methylpiperidine moiety makes it particularly valuable for programs targeting complex biological systems. By understanding its properties, synthesis, and application protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics. The growing interest in boronic acids in medicinal chemistry, spurred by successes like the proteasome inhibitor Bortezomib, underscores the importance of such well-defined synthetic intermediates.[14][15]
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An In-depth Technical Guide to the Structure and Characterization of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and physicochemical characterization of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid. As a molecule combining the functionalities of an arylsulfonamide, a substituted piperidine, and a phenylboronic acid, this compound presents unique analytical challenges and opportunities. This document outlines a multi-technique approach, establishing a logical workflow from initial spectroscopic assessment to definitive structural confirmation and purity analysis. Protocols are detailed for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis. Furthermore, the pivotal role of single-crystal X-ray crystallography is discussed for unambiguous solid-state structure determination. This guide is intended for researchers in medicinal chemistry, drug development, and materials science, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of characterization.
Introduction and Physicochemical Overview
This compound is a complex organic molecule featuring three key functional domains: a phenylboronic acid moiety, a central sulfonamide linker, and a terminal 4-methylpiperidine group. While specific literature on this exact compound is sparse, its structural motifs are prevalent in pharmacologically active agents and synthetic intermediates. Boronic acids are crucial in Suzuki-Miyaura coupling reactions and are known to interact with diols, making them valuable as inhibitors for enzymes like β-lactamases and carbonic anhydrases[1][2]. Sulfonamides are a well-established class of therapeutics with a wide range of biological activities[3][4]. The piperidine scaffold is a common feature in many approved drugs.
Given its structure, the compound is anticipated to be a solid at room temperature with a relatively high melting point due to its polarity and potential for intermolecular hydrogen bonding.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C12H18BNO4S | Based on chemical structure |
| Molecular Weight | 283.15 g/mol | Calculated from molecular formula |
| Monoisotopic Mass | 283.10256 Da | Calculated from most abundant isotopes |
| CAS Number | 1449132-62-0 | Public chemical database[5] |
A Validated Workflow for Structural Characterization
A robust analytical workflow is essential for the unambiguous characterization of a novel chemical entity. The proposed strategy ensures that each step builds upon the last, providing orthogonal data to confirm the structure, purity, and stability of the target compound.
Caption: A logical workflow for the comprehensive characterization of the target molecule.
Spectroscopic and Chromatographic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for determining the chemical structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the atomic framework and the chemical environment of the boron atom.
-
¹H NMR Spectroscopy: This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted phenyl ring. Signals for the 4-methylpiperidine moiety will appear in the aliphatic region.
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The number of signals confirms the symmetry of the molecule.
-
¹¹B NMR Spectroscopy: This is crucial for characterizing boronic acids. Boron has two NMR-active nuclei, with ¹¹B being more abundant and sensitive[6]. The chemical shift of ¹¹B is highly sensitive to its hybridization state. A signal around 28-33 ppm is typical for the sp²-hybridized trigonal planar boronic acid, while sp³-hybridized tetrahedral boronate species (formed by interaction with diols or Lewis bases) appear upfield at around 3-9 ppm[7][8]. The potential for dehydration to form a cyclic trimer anhydride, known as a boroxine, can also be monitored, as these species resonate at slightly different chemical shifts (~33 ppm) than the monomeric acid[7].
Table 2: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Boron (¹¹B) Chemical Shift (ppm) | Rationale & Notes |
| Phenyl (Ar-H) | 7.7 - 8.0 (d, 2H), 7.5 - 7.7 (d, 2H) | 125-140 | N/A | Protons ortho to the sulfonyl group are deshielded. Aromatic protons in sulfonamides typically appear between 6.51 and 7.70 ppm[9]. |
| Boronic Acid (B(OH)₂) | ~8.2 (s, 2H, broad) | N/A | ~30 | The acidic protons are often broad and may exchange with water. The ¹¹B shift confirms the sp² boronic acid form[7]. |
| C-B Carbon | N/A | ~130-135 (often not observed) | N/A | The carbon directly attached to boron often shows a very broad signal or is not observed due to quadrupolar relaxation. |
| Piperidine (CH, CH₂) | ~3.5 (m, 2H), ~2.5 (m, 2H), ~1.7 (m, 1H), ~1.5 (m, 2H), ~1.1 (m, 2H) | ~50 (N-CH₂), ~35 (CH), ~30 (CH₂) | N/A | Complex multiplet patterns are expected due to diastereotopic protons and coupling. |
| Methyl (CH₃) | ~0.9 (d, 3H) | ~22 | N/A | A doublet coupled to the adjacent methine proton. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which confirms the molecular formula.
-
Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺ at m/z 284.11.
-
Fragmentation Pattern: The sulfonamide and piperidine moieties offer predictable fragmentation pathways. Key fragmentation events in mass spectrometry can include the loss of the boronic acid group, cleavage of the S-N bond, or fragmentation of the piperidine ring[10][11]. A prominent fragment would likely correspond to the loss of B(OH)₂. The study of fragmentation patterns can provide valuable structural information[12].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Boronic Acid) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 (sharp) | Stretching |
| C-H (Aliphatic) | 2850-2960 (strong) | Stretching |
| S=O (Sulfonamide) | 1330-1370 (asymmetric), 1140-1180 (symmetric) | Stretching |
| B-O (Boronic Acid) | 1310-1380 (strong) | Stretching |
| C-S (Sulfonamide) | 650-700 | Stretching |
The presence of strong bands for the S=O and B-O stretches would be key diagnostic markers for this molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for identifying impurities. Boronic acids can be challenging to analyze due to their potential for on-column degradation or interaction with silica supports.
A robust reversed-phase HPLC (RP-HPLC) method is recommended. The use of modern columns with low silanol activity can minimize on-column hydrolysis of boronate esters that might form with the mobile phase[13]. A common approach involves using a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like formic acid for improved peak shape[14][15].
Definitive Structure and Solid-State Properties
Single-Crystal X-ray Crystallography
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography offers the only means of unambiguously determining the three-dimensional arrangement of atoms in the solid state[16]. It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For phenylboronic acids, this technique is particularly valuable as it can confirm the planar nature of the boronic acid group and reveal how the molecules pack in the crystal lattice, often forming hydrogen-bonded dimers or extended networks[17].
Thermal Analysis (DSC & TGA)
Thermal analysis provides critical information about the material's stability, melting point, and the presence of bound solvents or water.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It will reveal a sharp endotherm corresponding to the melting point of the crystalline material. The absence of thermal events before the melt suggests the material is anhydrous and non-solvated.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA analysis would show a stable baseline until the point of decomposition. Significant mass loss at lower temperatures (e.g., below 150°C) could indicate the presence of residual solvent or water. Boric acid itself undergoes a two-step dehydration process at around 159 °C and 181 °C, a characteristic that might be reflected in related compounds under certain conditions[18].
Experimental Protocols
Protocol 5.1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass tubes. A concentration of ~4 mg in 0.65 mL is often sufficient[6].
-
Process the data using appropriate software, referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard like BF₃·OEt₂ (for ¹¹B).
Protocol 5.2: RP-HPLC Method for Purity Analysis```dot
Protocol 5.3: Crystal Growth for X-ray Diffraction
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/heptane).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, store the solution at 4°C.
-
Alternatively, use a slow evaporation technique by leaving the solution in a vial covered with a perforated film. [16]5. Once suitable single crystals (0.1-0.5 mm in size with sharp edges) have formed, carefully mount one on the goniometer of a single-crystal X-ray diffractometer for data collection. [16]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. This guide outlines a logical and robust workflow, beginning with foundational spectroscopic methods (NMR, MS, IR) to confirm the molecular structure and functional groups, followed by chromatographic techniques (HPLC) to establish purity. Finally, definitive solid-state analysis via X-ray crystallography and thermal methods provides an all-encompassing physicochemical profile. By following this self-validating approach, researchers can ensure the identity, purity, and stability of this molecule, paving the way for its further investigation in drug discovery and materials science.
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Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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Aykac, A., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PubMed. Retrieved from [Link]
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pKa and acidity of arylboronic acids with electron-withdrawing groups
An In-Depth Technical Guide to the pKa and Acidity of Arylboronic Acids with Electron-Withdrawing Groups
Abstract
Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological molecules.[1] Central to their reactivity and application is their Lewis acidity, a property quantified by the acid dissociation constant (pKa). This guide provides a comprehensive exploration of the factors governing the pKa of arylboronic acids, with a particular focus on the profound influence of electron-withdrawing groups (EWGs) on the aryl scaffold. We will dissect the underlying electronic and structural principles, detail field-proven experimental methodologies for pKa determination, and discuss the practical implications of tuning acidity for researchers, chemists, and drug development professionals.
The Fundamental Acidity of Arylboronic Acids: A Lewis Acid Perspective
Unlike Brønsted-Lowry acids that donate a proton, arylboronic acids function as Lewis acids. Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. In aqueous solution, the boron atom acts as an electrophile, accepting a hydroxide ion from water. This coordination event transforms the boron center from a neutral, trigonal planar (sp²) geometry to a more stable, anionic, tetrahedral (sp³) boronate species.[1][2] This equilibrium releases a proton into the solution, allowing for the characterization of its acidity with a pKa value, analogous to traditional Brønsted acids.[1][2]
The typical pKa range for arylboronic acids falls between 4 and 10.[1] This acidity is a critical parameter as it dictates the proportion of the neutral acid versus the anionic boronate at a given pH, which in turn influences solubility, reactivity in cross-coupling reactions, and binding affinity to diols in biological systems.[1]
Figure 2: Electronic effect of an EWG on arylboronic acid acidity.
The Impact of Substituent Position: Ortho vs. Meta and Para
While meta and para substituents exert their influence primarily through electronic effects, ortho substituents introduce steric considerations. [3]
-
Para- and Meta-Substitution: The electronic effects are dominant. An EWG in the para position generally leads to a more significant decrease in pKa compared to the same group in the meta position due to the contribution of both resonance and inductive effects.
-
Ortho-Substitution: The situation is more complex. Steric hindrance from a bulky ortho substituent can impede the geometric change from the trigonal planar acid to the tetrahedral boronate. [3]This steric strain can counteract the electronic withdrawing effect, leading to a higher pKa (lower acidity) than the corresponding para isomer. [3]For example, the pKa of 2-nitrophenylboronic acid is higher than that of 4-nitrophenylboronic acid. [3]
Quantitative Data on Substituted Arylboronic Acids
The following table summarizes the experimental pKa values for several phenylboronic acids, illustrating the impact of various electron-withdrawing and -donating substituents.
| Substituent | Position | Hammett Constant (σ) | pKa in Water | Reference |
| -H | (none) | 0.00 | 8.76 - 8.83 | [3][4] |
| -OCH₃ | para | -0.27 | 9.25 | [4] |
| -F | para | +0.06 | 8.52 | [5] |
| -CF₃ | para | +0.54 | 7.86 | [3] |
| -CF₃ | meta | +0.43 | 8.05 | [5] |
| -NO₂ | para | +0.78 | 7.23 | [6] |
| -NO₂ | meta | +0.71 | 7.42 | [3] |
| -NO₂ | ortho | - | 8.65 | [3] |
Note: pKa values can vary slightly between sources due to differences in experimental conditions.
Experimental Determination of pKa: Protocols and Best Practices
Accurate determination of pKa is crucial for understanding and applying arylboronic acids. The most common and reliable methods are potentiometric and spectrophotometric titrations. [3]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the boronic acid as a standardized strong base (e.g., NaOH) is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the boronic acid and its conjugate boronate base are equal.
Self-Validating Protocol: Potentiometric Titration
-
System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Titrant Standardization: Prepare a carbonate-free solution of ~0.1 M NaOH. Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
Sample Preparation: Accurately weigh a sample of the arylboronic acid (to yield a ~1-10 mM solution) and dissolve it in a known volume of deionized, CO₂-free water. If solubility is low, a co-solvent like DMSO or methanol may be used, but this will yield an apparent pKa (pKaapp) specific to that solvent system. [3]4. Titration: Place the boronic acid solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the standardized NaOH titrant in small, precise increments using a burette or autotitrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can identify the equivalence point.
Figure 3: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds with low solubility or for analyzing very small quantities. [3]It relies on the principle that the boronic acid and its tetrahedral boronate conjugate base have different UV-Vis absorbance spectra due to the presence of a chromophore near the ionization site. [7] Self-Validating Protocol: Spectrophotometric Titration
-
Wavelength Selection: Record the UV-Vis spectra of the arylboronic acid in highly acidic (e.g., pH ~2) and highly basic (e.g., pH ~12) solutions to obtain the spectra of the pure acid and pure boronate forms, respectively. Identify an analytical wavelength where the difference in molar absorptivity between the two species is maximal. [7]2. Buffer Preparation: Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa of the analyte (e.g., from pH 7 to 11 in 0.2-0.5 pH unit increments).
-
Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent. Add a small, constant aliquot of this stock solution to a series of cuvettes, each containing one of the prepared buffer solutions. Ensure the final concentration of the boronic acid is identical in all samples.
-
Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelength using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the measured absorbance (y-axis) versus the buffer pH (x-axis). The data should form a sigmoidal curve. Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting function). The pKa is the pH value at the inflection point of the curve, where the absorbance is halfway between the minimum and maximum values. [7]
Practical Implications in Research and Drug Development
The ability to rationally tune the pKa of arylboronic acids has profound consequences for their application.
-
Suzuki-Miyaura Cross-Coupling: The efficiency of the crucial transmetalation step is pH-dependent. A lower pKa facilitates the formation of the active boronate species at a lower pH, which can be critical for optimizing reaction conditions, especially with sensitive substrates.
-
Saccharide Sensing: Boronic acids are widely used in sensors for glucose and other diols, as they reversibly form cyclic boronate esters. [8]The binding affinity is pH-dependent and is generally stronger for boronic acids with lower pKa values, as the tetrahedral boronate is the species that complexes with the diol. [9]Designing a glucose sensor for physiological pH (~7.4) requires an arylboronic acid with a pKa close to this value, a goal often achieved by introducing EWGs.
-
Drug Development: For boronic acid-based drugs (e.g., bortezomib), the pKa influences solubility, cell permeability, and interaction with biological targets. [1]Formulation with diols like mannitol can significantly lower the apparent pKa, increasing the concentration of the more soluble boronate form and preventing the formation of less soluble trimeric boroxine anhydrides. [8][10]
Conclusion
The acidity of an arylboronic acid is not a static property but a tunable parameter of immense practical importance. Electron-withdrawing groups provide a powerful and predictable tool for modulating the pKa by altering the electronic landscape of the aryl ring. A thorough understanding of the interplay between substituent effects, Lewis acidity, and steric factors is essential for the rational design of novel catalysts, sensors, and therapeutic agents. The robust experimental protocols detailed herein provide a reliable framework for researchers to accurately quantify this critical molecular property, enabling the continued advancement of boronic acid chemistry.
References
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Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J.T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(13), 2713. [Link]
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Silva, C. O., & Nascimento, M. A. C. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(13), 3058. [Link]
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Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(5), e202103932. [Link]
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Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. (n.d.). ResearchGate. [Link]
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Lopalco, A., Stella, V. J., & Thompson, W. H. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]
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pKa values for boronic acids 1-7. (n.d.). ResearchGate. [Link]
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pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. [Link]
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The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]
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Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
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pKa measurement. (n.d.). University of Strathclyde. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]
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Navigating the Solubility Landscape of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks, largely owing to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Among these, 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid stands out as a compound of significant interest, featuring a sulfonylpiperidine moiety that can impart unique physicochemical and pharmacological properties. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development.
This technical guide offers a deep dive into the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related boronic acids to provide valuable insights into its expected behavior. Furthermore, it furnishes a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in solvents relevant to their work.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features dictate its interaction with different organic solvents:
-
The Boronic Acid Group (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl groups) and a hydrogen bond acceptor. This facilitates dissolution in protic and polar aprotic solvents.
-
The Sulfonyl Group (-SO₂-): The polar nature of the sulfonyl group contributes to the overall polarity of the molecule, enhancing its affinity for polar solvents.
-
The Phenyl Ring: The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions with less polar, aromatic, or halogenated solvents.
-
The 4-Methylpiperidine Moiety: This aliphatic, cyclic amine introduces a degree of non-polarity and steric bulk, which can influence crystal packing and interactions with hydrocarbon-based solvents.
The interplay of these structural elements suggests that this compound will exhibit a complex solubility profile, with appreciable solubility in a range of polar organic solvents.
Expected Solubility Profile: Insights from Analogous Compounds
While specific data for this compound is scarce, the solubility behavior of related phenylboronic acids can provide a predictive framework. Generally, phenylboronic acids demonstrate high solubility in ethers (like diethyl ether and tetrahydrofuran) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons (like methylcyclohexane).[2][3] The introduction of substituents on the phenyl ring significantly affects solubility.[2][4]
Based on the structure of this compound, a qualitative solubility prediction is presented in the table below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The high polarity of these solvents can effectively solvate both the polar sulfonyl and boronic acid groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers can act as hydrogen bond acceptors for the boronic acid hydroxyl groups.[2] |
| Ketones | Acetone, 3-Pentanone | Moderate to High | Similar to ethers, ketones can accept hydrogen bonds.[2] |
| Halogenated | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Moderate | The polarity of these solvents is sufficient to interact with the polar groups of the molecule.[2] |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can both donate and accept hydrogen bonds, leading to favorable interactions. |
| Hydrocarbons | Hexane, Methylcyclohexane | Low | The nonpolar nature of these solvents is incompatible with the polar functional groups of the boronic acid.[2] |
Note: These are qualitative predictions. The actual quantitative solubility must be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published data, experimental determination of solubility is crucial. The dynamic (or synthetic) method is a reliable technique for this purpose, involving the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2][4]
Dynamic Method for Solubility Determination
This method establishes the equilibrium solubility temperature for a sample of known composition by observing the disappearance of turbidity upon heating.
Materials and Equipment:
-
This compound
-
Chosen organic solvent(s)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control
-
Luminance probe or a similar turbidity sensor
-
Analytical balance
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[4]
-
Heating and Stirring: Vigorously stir the sample to ensure homogeneity while heating it at a slow, constant rate (e.g., 0.1 K/min) using the circulating bath.[4]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe that measures the intensity of a light beam passing through the solution.[4]
-
Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution. This point is identified by a sharp increase in the measured light intensity and represents the equilibrium solubility temperature for that specific composition.[4]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[4]
Caption: Workflow for the dynamic method of solubility determination.
Factors Influencing Solubility Measurements
Several factors can affect the solubility of boronic acids and should be considered during experimental work:
-
Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), particularly upon heating.[5] This can influence the measured solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the solid can lead to variations in solubility.
-
Solvent Purity: The presence of impurities, especially water, in the organic solvent can significantly alter the solubility of the boronic acid.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
References
- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents - Benchchem. (n.d.).
-
Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 934–947. Retrieved from [Link]
-
Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4473. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]
Sources
The Ascendant Trajectory of Piperidinylsulfonyl Phenylboronic Acids: A Technical Guide for Drug Discovery
Foreword: The Convergence of Privileged Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic amalgamation of pharmacophoric elements is a cornerstone of rational drug design. This guide delves into the burgeoning class of molecules known as piperidinylsulfonyl phenylboronic acid derivatives. These compounds represent a compelling triad of structural motifs: the versatile piperidine ring, the robust sulfonyl linker, and the reactive phenylboronic acid warhead. This unique combination offers a rich design space for targeting a spectrum of enzymatic and receptor-mediated pathologies. Herein, we will dissect the synthesis, explore the mechanistic underpinnings of their biological activity, and elucidate the critical structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies: Forging the Tripartite Scaffold
The synthesis of piperidinylsulfonyl phenylboronic acid derivatives necessitates a modular and convergent approach. The core challenge lies in the sequential and efficient coupling of the three key components. A representative and robust synthetic pathway is outlined below.
Experimental Protocol: A Convergent Synthetic Route
Objective: To synthesize a representative N-(piperidin-1-ylsulfonyl)phenylboronic acid derivative.
Causality of Experimental Choices: This protocol is designed for versatility, allowing for the introduction of diversity elements on both the piperidine and phenyl rings. The use of protecting groups is critical to prevent unwanted side reactions with the reactive boronic acid moiety.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This commercially available starting material is the linchpin, providing the phenylsulfonyl backbone.
Step 2: Sulfonamide Formation with Piperidine
-
Reaction: 4-Bromobenzenesulfonyl chloride is reacted with piperidine in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane.
-
Rationale: This standard nucleophilic substitution reaction forms the stable sulfonamide bond. Triethylamine acts as a scavenger for the HCl generated, driving the reaction to completion.
Step 3: Protection of the Boronic Acid Moiety
-
Reaction: The resulting N-(4-bromophenylsulfonyl)piperidine is reacted with a diol, such as pinacol, in the presence of a palladium catalyst and a base to form the corresponding pinacol boronate ester.
-
Rationale: The boronic acid is protected as a boronate ester to prevent its decomposition or unwanted side reactions in the subsequent lithiation step. The pinacol ester is favored due to its stability and ease of deprotection.
Step 4: Borylation via Lithium-Halogen Exchange
-
Reaction: The protected N-(4-bromophenylsulfonyl)piperidine is treated with n-butyllithium at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF), followed by quenching with an trialkyl borate, such as triisopropyl borate.[1]
-
Rationale: The lithium-halogen exchange is a highly efficient method for generating an aryllithium species, which then acts as a nucleophile to attack the boron atom of the trialkyl borate. The low temperature is crucial to prevent side reactions.
Step 5: Deprotection to Yield the Final Product
-
Reaction: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final piperidinylsulfonyl phenylboronic acid.
-
Rationale: The pinacol ester is readily cleaved by acid hydrolysis, regenerating the free boronic acid.
Visualizing the Synthesis
Caption: Convergent synthesis of piperidinylsulfonyl phenylboronic acid.
II. Biological Activity and Mechanistic Insights: The Boronic Acid Warhead
The pharmacological prowess of these derivatives is largely attributed to the phenylboronic acid moiety, which can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2] This interaction is particularly relevant for the inhibition of serine proteases, a class of enzymes implicated in a multitude of diseases, including cancer, inflammation, and viral infections.[3][4]
Enzyme Inhibition: A Focus on Serine Proteases
The boronic acid acts as a transition-state analog inhibitor. The boron atom, being electron-deficient, is readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral boronate adduct, which mimics the tetrahedral intermediate of the natural substrate hydrolysis, thereby potently and reversibly inhibiting the enzyme.
Caption: Mechanism of serine protease inhibition by a boronic acid derivative.
The piperidinylsulfonyl fragment plays a crucial role in modulating the physicochemical properties and directing the molecule to the target enzyme. The piperidine ring can be substituted to enhance binding affinity and selectivity through interactions with specific pockets in the enzyme's active site. The sulfonamide linker provides a rigid and stable connection between the piperidine and the phenylboronic acid, ensuring the correct orientation for optimal binding.
III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The modular nature of the piperidinylsulfonyl phenylboronic acid scaffold allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.
Key SAR Insights
| Molecular Fragment | Position of Substitution | Impact on Activity | Rationale |
| Piperidine Ring | N-substitution | Can significantly alter potency and selectivity. | Allows for probing of specific binding pockets in the target enzyme. |
| Ring substitution (e.g., 3- or 4-position) | Can introduce chirality and additional interaction points. | Can lead to stereospecific binding and improved affinity. | |
| Phenyl Ring | Ortho, meta, or para to the boronic acid | Affects the pKa of the boronic acid and steric interactions. | Modulates the electrophilicity of the boron atom and the orientation in the active site. |
| Substitution with electron-withdrawing or -donating groups | Can fine-tune the electronic properties of the boronic acid. | Influences the strength of the covalent bond with the catalytic serine. | |
| Sulfonyl Linker | N/A | Provides a stable and rigid connection. | Maintains the optimal distance and orientation between the piperidine and phenylboronic acid moieties. |
Table 1: Structure-Activity Relationship Summary
For instance, studies on related sulfonamide-bearing piperidine derivatives have shown that N-substitution can impact enzyme inhibitory potential.[5] Similarly, the substitution pattern on the phenyl ring of phenylboronic acids is known to be critical for their inhibitory activity against various enzymes.[6]
IV. Future Directions and Therapeutic Applications
The unique combination of a versatile targeting moiety (piperidine), a stable linker (sulfonyl), and a potent enzymatic inhibitor (phenylboronic acid) positions these derivatives as promising candidates for a range of therapeutic areas:
-
Oncology: Targeting proteasomes and other serine proteases involved in cancer progression.[3]
-
Inflammatory Diseases: Inhibiting proteases that play a key role in the inflammatory cascade.
-
Infectious Diseases: Developing inhibitors of viral or bacterial proteases essential for pathogen replication.[4]
V. Conclusion
Piperidinylsulfonyl phenylboronic acid derivatives represent a promising class of compounds with significant potential in drug discovery. Their modular synthesis allows for extensive chemical exploration, and the inherent reactivity of the boronic acid moiety provides a powerful mechanism for enzyme inhibition. A thorough understanding of the synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is paramount for the successful development of novel therapeutics based on this versatile scaffold.
References
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]
-
Structure activity relationship. ResearchGate. [Link]
-
Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed. [Link]
-
Structure activity relationship study. ResearchGate. [Link]
-
Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. [Link]
-
Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. PubMed. [Link]
-
Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]
-
Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]
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- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Application of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Component for Drug Discovery
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that impart favorable physicochemical and pharmacological properties. Among the vast arsenal of chemical reagents, 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid has emerged as a particularly valuable asset for medicinal chemists. This versatile building block uniquely combines three key structural motifs: a phenylboronic acid, a sulfonamide linker, and a 4-methylpiperidine moiety. Each of these components plays a distinct and often synergistic role in shaping the biological activity, pharmacokinetic profile, and synthetic accessibility of drug candidates.
The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many kinase inhibitors and other targeted therapies[1][2]. The sulfonamide linkage is a well-established pharmacophore known to engage in key hydrogen bonding interactions with biological targets and can improve physicochemical properties such as solubility and metabolic stability[3]. Finally, the 4-methylpiperidine group is a frequently incorporated saturated heterocycle in drug molecules, often enhancing potency, selectivity, and pharmacokinetic parameters, including oral bioavailability[4][5]. The strategic placement of the methyl group on the piperidine ring can also influence the molecule's conformational rigidity and interaction with its biological target.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors, and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura coupling reaction.
Physicochemical Properties and Key Structural Features
This compound is a white to off-white solid with a molecular weight of 283.16 g/mol . Its key structural features and physicochemical properties are summarized in the table below.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C12H18BNO4S | Provides the elemental composition. |
| Molecular Weight | 283.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 78.7 Ų | Contributes to solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (from the boronic acid hydroxyls) | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from sulfonyl and boronic acid oxygens) | Crucial for target binding and solubility. |
| Rotatable Bonds | 3 | Provides conformational flexibility to adapt to binding pockets. |
The combination of a moderately polar sulfonylpiperidine group and a reactive boronic acid moiety makes this building block a versatile tool for creating a diverse range of molecular architectures with desirable drug-like properties.
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitors
A prime application of this compound is in the synthesis of biaryl and heteroaryl compounds, many of which are potent and selective kinase inhibitors. The general workflow for such a synthesis is depicted in the diagram below.
Figure 2: Suzuki-Miyaura coupling to form a kinase inhibitor precursor.
The resulting biaryl scaffold is a common feature in a variety of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core often serves as a hinge-binding motif, and the substituted phenyl ring occupies the solvent-exposed region of the ATP-binding pocket. The 4-methylpiperidine-1-sulfonyl moiety, in this context, can contribute to improved solubility and provide vectors for further chemical modification to optimize potency and pharmacokinetic properties.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M to 0.5 M solution with respect to the limiting reagent).
-
The use of degassed water is important to minimize dissolved oxygen which can deactivate the catalyst.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.
-
Stir the reaction mixture vigorously for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired biaryl product.
-
Self-Validating System and Causality:
-
Inert Atmosphere: The use of an inert gas is critical as the active Pd(0) catalyst is sensitive to oxidation. Failure to exclude oxygen will result in poor catalytic activity and low yields.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice for many Suzuki couplings.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the transmetalation step.
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura reactions, often providing good yields with a range of substrates.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-(4-methylpiperidin-1-ylsulfonyl)phenyl moiety allows for systematic exploration of the structure-activity relationship (SAR). The following diagram illustrates potential points of modification.
Figure 3: Potential points for SAR exploration.
-
Piperidine Ring: The 4-methyl group can be varied in its stereochemistry or replaced with other small alkyl groups to probe the steric requirements of the target's binding pocket. The piperidine nitrogen can also be a site for introducing further diversity.
-
Sulfonamide Linker: While the sulfonamide is a well-established linker, exploring bioisosteres such as amides or reversed sulfonamides can modulate the hydrogen bonding capacity and overall polarity of the molecule.
-
Phenyl Ring: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties and explore additional interactions with the target protein.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a convergent and efficient route to complex biaryl and heteroaryl scaffolds. Its strategic combination of a reactive boronic acid, a versatile sulfonamide linker, and a drug-like 4-methylpiperidine moiety makes it an attractive choice for the synthesis of kinase inhibitors and other targeted therapeutics. The provided protocol for the Suzuki-Miyaura coupling serves as a robust starting point for the incorporation of this valuable fragment into drug discovery programs. By leveraging the unique properties of this reagent, medicinal chemists can accelerate the discovery and optimization of novel drug candidates.
References
- Jain, S., Katariya, M., Harde, H., & Arora, S. (2022). High permeation vesicles for transdermal drug delivery system and process of preparation thereof.
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-b]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Karimi, B., Rajabi, J., & Ebrahimi, F. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Liu, G., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Synthesis, 50(15), 2897-2908.
-
Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Seedion. (n.d.). This compound. Retrieved from [Link]
- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2011). Piperidine and piperazine derivatives in the search for new anticancer agents. Postepy higieny i medycyny doswiadczalnej, 65, 746-764.
-
Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 24(23), 5436-5440. [Link]
- Various Authors. (2022). Patent WO2022015552A1.
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- 2. ajchem-b.com [ajchem-b.com]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Art and Science of Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a Nobel Prize-winning technology that has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and the tolerance of a wide variety of functional groups are key advantages of this method.[2][4]
The success of a Suzuki-Miyaura coupling, however, is critically dependent on the judicious selection of the palladium catalyst system. This is particularly true when dealing with substituted phenylboronic acids, where electronic and steric factors can significantly influence reaction outcomes. This guide provides a detailed technical overview of palladium catalyst selection for the Suzuki-Miyaura coupling of substituted phenylboronic acids, offering insights into the causal relationships between substrate structure and optimal catalyst choice.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount to rational catalyst selection. The generally accepted mechanism proceeds through three key steps, as illustrated below.[5][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Navigating the Catalyst Landscape: A Guide to Selection
The choice of palladium catalyst and its associated ligands is the most critical parameter in optimizing a Suzuki-Miyaura coupling. The electronic and steric properties of the phosphine ligands, in particular, play a crucial role in modulating the reactivity of the palladium center.[2]
The Influence of Phenylboronic Acid Substituents
The nature of the substituents on the phenylboronic acid significantly impacts the transmetalation step.
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) are generally more reactive. The increased electron density on the aromatic ring enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[4] For these substrates, a wide range of palladium catalysts can be effective.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CF₃) are often more challenging substrates. The reduced electron density on the aromatic ring can slow down the transmetalation step.[4] Furthermore, these boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. To overcome these challenges, highly active catalysts that promote rapid transmetalation are required.
-
Steric Hindrance: Ortho-substituted phenylboronic acids introduce steric bulk around the boron center, which can impede the approach of the boronic acid to the palladium complex during transmetalation. For these sterically demanding substrates, ligands with a large "bite angle" and significant steric bulk themselves are often necessary to facilitate the reaction.[7]
A Decision-Making Framework for Catalyst Selection
The following workflow provides a systematic approach to selecting an appropriate palladium catalyst system based on the characteristics of the substituted phenylboronic acid.
Figure 2: Decision workflow for palladium catalyst selection.
Comparative Performance of Palladium Catalysts
The following tables provide a comparative overview of the performance of various palladium catalyst systems with different classes of substituted phenylboronic acids. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution.[4][8]
Table 1: Coupling of Phenylboronic Acids with Electron-Donating Groups
| Phenylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 | [2] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [9] |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
Table 2: Coupling of Phenylboronic Acids with Electron-Withdrawing Groups
| Phenylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 12 | 85 | [9] |
| 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | High Yield | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
Table 3: Coupling of Sterically Hindered Phenylboronic Acids
| Phenylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 91 | |
| 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Toluene | 110 | 12 | 85 | [10] |
| 2-Isopropylphenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | High Yield | [7] |
Experimental Protocols
The following detailed protocols provide a step-by-step guide for performing a Suzuki-Miyaura coupling reaction, with explanations for each critical step.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1-5 mol%)
-
Ligand (if not using a precatalyst; 1.2-2.0 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Vessel Preparation and Reagent Addition:
-
Why? The exclusion of air and moisture is crucial as the Pd(0) active species can be sensitive to oxidation, and water can participate in unwanted side reactions.
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst (and ligand, if separate), and the base. The solids should be added under a positive flow of inert gas if they are particularly air-sensitive.
-
-
Establishing an Inert Atmosphere:
-
Why? To prevent catalyst deactivation and ensure reproducibility.
-
Seal the vessel with a rubber septum. Connect the vessel to a Schlenk line and evacuate under vacuum, then backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
-
Solvent Addition:
-
Why? The solvent must be degassed to remove dissolved oxygen.
-
Add the anhydrous, degassed solvent via syringe through the septum. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Why? Vigorous stirring is necessary to ensure proper mixing of the potentially heterogeneous mixture. The temperature is optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without causing degradation of reactants or products.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously.
-
-
Reaction Monitoring:
-
Why? To determine the reaction endpoint and prevent the formation of byproducts from prolonged heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Why? To quench the reaction and separate the desired product from the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
-
Purification:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Incorrect base or solvent | - Use a fresh catalyst or a more active precatalyst.- Ensure proper degassing of the solvent and inerting of the reaction vessel.- Try a different solvent or a co-solvent system.- Screen different bases (e.g., K₃PO₄ is often more effective than K₂CO₃). |
| Protodeboronation of the boronic acid | - Presence of water- Reaction temperature is too high- Prolonged reaction time- Base is too strong | - Use anhydrous conditions.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base. |
| Formation of homocoupled byproducts | - Catalyst decomposition- Presence of oxygen | - Use a more stable catalyst system (e.g., a precatalyst with a bulky ligand).- Ensure a thoroughly inert atmosphere. |
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. By understanding the interplay between the electronic and steric properties of the substrate and the characteristics of the catalyst system, researchers can rationally design and optimize these powerful C-C bond-forming reactions. The use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands and stable precatalysts has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the synthesis of a vast array of complex molecules for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2023). Preformed Pd(II)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- RSC Publishing. (n.d.).
- Sci-Hub. (2008).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic acid.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- MDPI. (n.d.).
- Organic Chemistry Portal. (2012).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid as a Versatile Building Block for Biaryl Synthesis
Introduction: The Strategic Value of the Sulfonylpiperidine Moiety in Drug Discovery
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these structures, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[2][3] Within this landscape, 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid has emerged as a particularly valuable reagent for drug development professionals.
The incorporation of the 4-methylpiperidine sulfonyl group offers several strategic advantages in drug design. The sulfonamide linker is a classic bioisostere for esters and amides, often enhancing metabolic stability and modulating pharmacokinetic properties. The piperidine ring provides a three-dimensional scaffold that can be used to probe interactions with biological targets, while the methyl group can fine-tune lipophilicity and binding affinity. This specific building block, therefore, allows for the direct installation of a complex, pharmaceutically relevant moiety in a single, efficient coupling step, accelerating the discovery and optimization of new chemical entities.
This guide provides a comprehensive overview of this compound, its properties, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1449132-62-0 | [4] |
| Molecular Formula | C₁₂H₁₈BNO₄S | [4] |
| Molecular Weight | 283.16 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Observation |
| Storage | 2-8°C, under inert atmosphere | [4] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction follows a well-established catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. This is often the rate-limiting step.[4]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or other suitable Buchwald ligand
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and finely ground potassium phosphate (1.5 mmol, 3.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Finely grinding the base increases its surface area and reactivity.
-
-
Catalyst Pre-mixture (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ (0.01 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 4 mol%) in a small amount of the reaction solvent. This can help in the formation of the active catalytic species.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[3]
-
Addition of Reagents: Add the catalyst/ligand to the reaction vessel under a positive flow of inert gas. Subsequently, add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, total volume to achieve ~0.1 M concentration of the aryl halide) via syringe.
-
Causality: A polar aprotic solvent like dioxane is excellent for dissolving the organic reagents and catalyst. A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
-
-
Reaction: Immerse the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Causality: Elevated temperatures are typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl sulfonamide product.[9]
Challenges and Troubleshooting
The structure of this compound presents specific challenges that require careful consideration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: Oxidation of Pd(0). | Ensure rigorous degassing of solvents and use of a fresh, high-quality palladium source. Consider using a pre-catalyst.[3] |
| Steric Hindrance: The bulky sulfonylpiperidine group may slow transmetalation. | Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) to accelerate both oxidative addition and reductive elimination.[10][11] | |
| Ineffective Base: Base may not be strong enough or soluble enough. | Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). Ensure the base is finely powdered.[3] | |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. This is exacerbated by high temperatures and aqueous conditions. | Use milder conditions if possible. Minimize reaction time. Consider using the corresponding pinacol boronate ester, which can be more resistant to protodeboronation.[12] |
| Homocoupling | Coupling of two boronic acid molecules or two aryl halide molecules. | This is often caused by oxygen in the reaction mixture or the use of a Pd(II) precatalyst without efficient reduction to Pd(0). Ensure thorough degassing and consider a Pd(0) source like Pd₂(dba)₃.[13] |
Conclusion
This compound is a high-value building block for the synthesis of complex biaryl structures relevant to pharmaceutical research. While its steric bulk and electronic nature require thoughtful optimization of reaction conditions, the application of modern Suzuki-Miyaura protocols, particularly those employing bulky phosphine ligands, enables its efficient incorporation. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this reagent to accelerate the development of novel molecular architectures.
References
-
Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs.[Link][13]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).[Link][12]
-
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal.[Link][10]
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Publications.[Link][2]
-
Practical Access to Axially Chiral Sulfonamides and Biaryl Amino Phenols via Organocatalytic Atroposelective N-alkylation. National Center for Biotechnology Information (NCBI).[Link][9][14]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link][7]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Center for Biotechnology Information (NCBI).[Link][8]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link][11]
-
Suzuki Coupling. From a resource on chemical reactions.[Link][6]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link][5]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry Publishing.[Link][1]
Sources
- 1. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. reddit.com [reddit.com]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonyl Phenylboronic Acids in Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Glycoprotein Purification
Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation of molecules bearing cis-diol groups, a hallmark of glycoproteins, catechols, and ribonucleosides.[1][2] The core of this method lies in the reversible covalent interaction between a boronic acid ligand and the cis-diol moieties of the target molecule.[1] Traditionally, this interaction has necessitated alkaline conditions (pH > 8.5) to activate the boronic acid for binding, a constraint that can compromise the stability and integrity of sensitive biomolecules.
The advent of sulfonyl phenylboronic acids represents a significant advancement in BAC. The incorporation of an electron-withdrawing sulfonyl group onto the phenyl ring lowers the pKa of the boronic acid.[3][4][5] This fundamental chemical modification allows for efficient binding of cis-diol-containing molecules at or near physiological pH (pH 7.0-7.5), thereby preserving the native structure and function of target proteins.[3][4] This guide provides an in-depth exploration of the applications of sulfonyl phenylboronic acids in boronate affinity chromatography, complete with detailed protocols and expert insights to empower your research and development endeavors.
The Underlying Chemistry: Why Sulfonyl Phenylboronic Acid Excels
The efficacy of boronate affinity chromatography is dictated by the equilibrium between the trigonal (inactive) and tetrahedral (active) forms of the boronic acid. The tetrahedral boronate anion is the species that reacts with cis-diols to form a stable cyclic ester.[1] In conventional phenylboronic acids, this equilibrium favors the tetrahedral form only at alkaline pH.
The electron-withdrawing nature of the sulfonyl group delocalizes electron density from the boron atom, making it more electrophilic and facilitating the formation of the tetrahedral boronate anion at a lower pH.[3][4] This key difference expands the utility of BAC to a wider range of pH-sensitive biological applications.
Figure 1: Comparison of the pH-dependent activation of sulfonyl phenylboronic acid and conventional phenylboronic acid for binding to cis-diol-containing molecules.
Key Applications in Research and Drug Development
The ability to perform separations at physiological pH makes sulfonyl phenylboronic acid-based BAC an invaluable tool for:
-
Glycoprotein Enrichment for Proteomics: Selectively capture glycoproteins from complex biological samples like serum, plasma, or cell lysates for downstream analysis by mass spectrometry.
-
Monoclonal Antibody (mAb) Purification: As glycoproteins, mAbs can be purified or polished using BAC. This can be a valuable orthogonal step to traditional Protein A chromatography.[6][7]
-
Purification of Glycosylated Hormones and Enzymes: Isolate active, properly folded glycoproteins for functional studies and therapeutic development.
-
Separation of Catecholamines and Nucleosides: The cis-diol groups present in these molecules also allow for their selective purification under mild conditions.[4]
Protocol 1: Preparation of Sulfonyl Phenylboronic Acid Affinity Resin
As of the date of this publication, pre-packed sulfonyl phenylboronic acid chromatography columns are not widely commercially available. However, researchers can readily prepare their own high-performance affinity media. This protocol describes the immobilization of 4-(methanesulfonyl)phenylboronic acid onto agarose beads.
Materials:
-
NHS-activated Sepharose 4 Fast Flow or similar NHS-activated agarose beads
-
4-(Methanesulfonyl)phenylboronic acid
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Ice-cold 1 mM HCl
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Storage Buffer: 20% Ethanol in PBS
Procedure:
-
Resin Preparation:
-
Weigh out the desired amount of NHS-activated agarose beads.
-
Wash the beads with 15-20 bed volumes of ice-cold 1 mM HCl to remove preservatives and activate the NHS esters. Perform this on a sintered glass funnel, ensuring the resin does not dry out.
-
-
Ligand Preparation:
-
Dissolve the 4-(methanesulfonyl)phenylboronic acid in a minimal amount of DMF.
-
Dilute the dissolved ligand in the Coupling Buffer to the desired final concentration (typically 5-10 mg/mL).
-
-
Coupling Reaction:
-
Immediately transfer the washed agarose beads to the ligand solution.
-
Gently mix the slurry on a rotator or shaker for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Sites:
-
Centrifuge the resin slurry at a low speed (e.g., 500 x g for 2 minutes) and discard the supernatant.
-
Resuspend the resin in Blocking Buffer and mix for 2-3 hours at room temperature to quench any unreacted NHS esters.
-
-
Washing the Resin:
-
Wash the resin with 5-10 bed volumes of Wash Buffer 1.
-
Wash the resin with 5-10 bed volumes of Wash Buffer 2.
-
Repeat this alternating pH wash cycle three times to ensure the removal of all non-covalently bound ligands.
-
-
Final Equilibration and Storage:
-
Wash the resin with 5-10 bed volumes of PBS, pH 7.4.
-
Resuspend the resin in Storage Buffer and store at 4°C.
-
Figure 2: Workflow for the preparation of sulfonyl phenylboronic acid affinity resin.
Protocol 2: Glycoprotein Enrichment from Serum at Physiological pH
This protocol provides a general framework for the enrichment of glycoproteins from a complex biological sample like human serum. Optimization of buffer composition and elution strategy may be required depending on the specific glycoprotein of interest.
Materials:
-
Sulfonyl Phenylboronic Acid Affinity Resin (prepared as in Protocol 1)
-
Chromatography column
-
Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Elution Buffer 1 (pH shift): 0.1 M Acetic Acid, pH ~2.9
-
Elution Buffer 2 (Competitive): Binding/Wash Buffer containing 200 mM Sorbitol
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample: Human serum, filtered through a 0.22 µm filter
Procedure:
-
Column Packing and Equilibration:
-
Pack the desired bed volume of the sulfonyl phenylboronic acid affinity resin into a suitable chromatography column.
-
Equilibrate the column with 10-15 column volumes (CV) of Binding/Wash Buffer at a linear flow rate of 100-150 cm/h.
-
-
Sample Preparation and Loading:
-
Dilute the filtered serum sample 1:1 with Binding/Wash Buffer.
-
Load the diluted sample onto the equilibrated column at a lower flow rate (e.g., 50-75 cm/h) to ensure sufficient residence time for binding. Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline. This step is crucial for removing non-specifically bound proteins.
-
-
Elution:
-
Option A (pH Shift): Elute the bound glycoproteins with 5-10 CV of Elution Buffer 1. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein activity.
-
Option B (Competitive Elution): Elute the bound glycoproteins with 5-10 CV of Elution Buffer 2. This is a milder elution method that can be advantageous for sensitive proteins.
-
-
Regeneration:
-
Wash the column with 5-10 CV of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) followed by 5-10 CV of deionized water.
-
For long-term storage, equilibrate the column with Storage Buffer.
-
Figure 3: Step-by-step experimental workflow for glycoprotein enrichment from serum using sulfonyl phenylboronic acid affinity chromatography at physiological pH.
Quantitative Performance Parameters
The performance of an affinity chromatography resin is characterized by several key parameters. While extensive data for commercially produced sulfonyl phenylboronic acid resins is limited, the following table provides typical ranges observed for boronate affinity chromatography and target values for a well-performing resin. Researchers are encouraged to determine these parameters for their specific resin and application.
| Parameter | Typical Range | Factors for Optimization |
| Dynamic Binding Capacity (DBC) | 5 - 30 mg/mL | Flow rate, residence time, target protein concentration, buffer composition |
| Recovery | 70 - 95% | Elution buffer composition, pH, contact time |
| Purity | >80% (from complex media) | Wash buffer composition and volume, selectivity of the resin |
Determining Dynamic Binding Capacity (DBC): DBC is a measure of the amount of target protein that binds to the resin under specific flow conditions before significant breakthrough of the unbound protein occurs. It is a more realistic measure of performance than static binding capacity. DBC is typically determined by loading a known concentration of the target protein onto the column and monitoring the UV absorbance of the flow-through. The point at which the absorbance reaches 10% of the initial feed concentration (10% breakthrough) is often used to calculate the DBC.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Elution conditions are too mild. - Strong non-specific interactions. - Protein precipitation on the column. | - For pH shift elution, ensure the pH is sufficiently low to disrupt the boronate ester. - For competitive elution, increase the concentration of the competing diol (e.g., sorbitol). - Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash and elution buffers to disrupt hydrophobic interactions. - Increase the ionic strength of the wash buffer to disrupt ionic interactions. |
| Low Purity (Contaminant Proteins in Eluate) | - Insufficient washing. - Non-specific binding (hydrophobic or ionic). - Co-purification of other cis-diol-containing molecules. | - Increase the wash volume (CVs) after sample loading. - Optimize the wash buffer composition: consider increasing the salt concentration (e.g., up to 0.5 M NaCl) or adding a mild non-ionic detergent. - If co-purification of other glycoproteins is an issue, consider a multi-step purification strategy where BAC is one of the steps. |
| High Backpressure | - Clogged column frit. - Sample contains particulates. - Resin has compacted. | - Ensure the sample is filtered (0.22 µm) or centrifuged at high speed before loading. - Repack the column. - During regeneration, include a wash step with 0.5 M NaOH to remove any precipitated proteins or lipids (ensure ligand and matrix stability first). |
| No Binding or Weak Binding | - Incorrect pH of binding buffer. - Target protein is not glycosylated or cis-diols are inaccessible. - Low ligand density on the resin. | - Verify the pH of all buffers. - Confirm the glycosylation status of the target protein. - If preparing your own resin, optimize the coupling reaction to increase ligand density. |
Conclusion: A Versatile Tool for Modern Bioseparations
Sulfonyl phenylboronic acid affinity chromatography offers a significant advantage over traditional boronate-based methods by enabling the capture and purification of glycoproteins and other cis-diol-containing molecules at physiological pH. This mild operating condition is crucial for maintaining the structural integrity and biological activity of sensitive targets, making it an ideal choice for applications in proteomics, drug discovery, and the development of therapeutic biologics. By understanding the underlying chemistry and optimizing the experimental parameters as outlined in this guide, researchers can effectively leverage this powerful technology to advance their scientific objectives.
References
-
Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227-236. [Link]
-
Lin, Z. A., Pang, J. L., Lin, Y., Huang, H., Cai, Z. W., Zhang, L., & Chen, G. N. (2011). Preparation and evaluation of a phenylboronate affinity monolith for selective capture of glycoproteins by capillary liquid chromatography. Analyst, 136(16), 3281-3288. [Link]
-
dos Santos, R., Rosa, S. A. S. L., Aires-Barros, M. R., & Azevedo, A. M. (2014). Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. Journal of Chromatography A, 1355, 115-124. [Link]
-
Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed, 372(2), 227-36. [Link]
-
Yang, Q., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Liu, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. ResearchGate. [Link]
-
Shamsi, F., et al. (2025). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PubMed Central. [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. [Link]
-
Qin, Y., et al. (2020). Boronate affinity material-based sensors for recognition and detection of glycoproteins. Analyst, 145(23), 7511-7526. [Link]
-
ECH-Agarose. (n.d.). G-Biosciences. [Link]
-
Rowe, L. M., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 28(12), 696-704. [Link]
-
Liu, H. F., Ma, J., Winter, C., & Bayer, R. (2010). Recovery and purification process development for monoclonal antibody production. mAbs, 2(5), 480-499. [Link]
-
Liu, H. F., Ma, J., Winter, C., & Bayer, R. (2010). Recovery and purification process development for monoclonal antibody production. Semantic Scholar. [Link]
-
Zhang, H., et al. (2025). Advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review. Analytica Chimica Acta, 344976. [Link]
-
Buffering agents and Buffers. (n.d.). Interchim. [Link]
-
Qin, Y., et al. (2020). Boronate affinity material-based sensors for recognition and detection of glycoproteins. ResearchGate. [Link]
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Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (2025). National Institutes of Health. [Link]
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Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. [Link]
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HyPur P Butyl 4FF/ Octyl 4FF/ Phenyl LS 6FF/ Phenyl HS 6FF Hydrophobic Prepacked Chromatographic Column. (n.d.). Sangon Biotech. [Link]
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Pre-Packed Chromatography Columns – Ready-to-Use Formats. (n.d.). Sartorius. [Link]
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Liu, H. F., Ma, J., Winter, C., & Bayer, R. (2010). Recovery and purification process development for monoclonal antibody production. mAbs, 2(5), 480-499. [Link]
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How to determine dynamic binding capacity (DBC) of chromatography resins. (2018). Cytiva. [Link]
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Hydrophobic Interaction Chromatography. (n.d.). PubMed. [Link]
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Optimize Elution Conditions in Affinity Chromatography to Antibodies. (2017). G-Biosciences. [Link]
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Predicting protein dynamic binding capacity from batch adsorption tests. (2025). ResearchGate. [Link]
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Boronate affinity chromatography. (n.d.). Semantic Scholar. [Link]
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Hydrophobic (lipophilic) Interaction Liquid Chromatography. (n.d.). Scientific Literature. [Link]
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Use and optimization of a dual-flowrate loading strategy to maximize throughput in protein-a affinity chromatography. (n.d.). PubMed. [Link]
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Prepacked Columns Product Ordering. (n.d.). Suzhou NanoMicro Technology Co Ltd. [Link]
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IgG dynamic binding capacity (at 10% breakthrough) for 30 micron... (n.d.). ResearchGate. [Link]
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Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. (n.d.). ResearchGate. [Link]
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. (n.d.). MDPI. [Link]
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Statistical Approach to IgG Binding on a Strong Cation Exchanger. (2008). Contentstack. [Link]
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Hydrophobic Interaction and Reversed Phase Chromatography. (n.d.). BIOCEV. [Link]
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Coupling Antibody to Cyanogen Bromide-Activated Sepharose. (n.d.). PubMed Central. [Link]
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Application Notes & Protocols: NMR Spectroscopic Analysis of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid Reactions
Abstract
This comprehensive technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time analysis and quantitative monitoring of chemical reactions involving 4-(4-methylpiperidin-1-ylsulfonyl)phenylboronic acid. This key intermediate, featuring a versatile boronic acid moiety, is crucial in the synthesis of complex molecules within the pharmaceutical and materials science sectors. We provide field-proven, step-by-step protocols for monitoring two canonical cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation. The narrative emphasizes the causality behind experimental design, from sample preparation to data interpretation, ensuring robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR as a powerful tool for mechanistic insight and process optimization.[1][2][3][4]
Introduction: The Analytical Imperative for Boronic Acid Chemistry
This compound is a bifunctional organic building block. The phenylboronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6][7] The 4-methylpiperidine sulfonyl group, on the other hand, can confer desirable physicochemical properties, such as modulated solubility and metabolic stability, making this compound a valuable starting material in drug discovery programs.
Given the economic and scientific imperative to optimize reaction yields, minimize impurities, and understand reaction kinetics, robust analytical methodologies are essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool.[3] Its non-destructive nature and inherent quantitative capabilities (qNMR) allow for the in situ monitoring of reaction progress, providing a real-time window into the consumption of reactants and the formation of products and intermediates without the need for chromatographic separation or response factor calibration.[8][9][10][11]
This guide will focus on the practical application of ¹H and ¹¹B NMR for analyzing reactions of this specific boronic acid, addressing common challenges such as the equilibrium between the boronic acid and its trimeric anhydride, the boroxine.[12][13][14][15]
Core Principles of NMR for Reaction Monitoring
¹H NMR Spectroscopy: Tracking Molecular Transformation
Proton (¹H) NMR is the workhorse for monitoring organic reactions. The chemical shift, multiplicity, and integration of signals provide a detailed fingerprint of the molecular structure. In the context of this compound reactions, we will monitor:
-
Disappearance of Starting Material: Key signals, particularly the aromatic protons adjacent to the boronic acid group, will shift significantly or disappear upon reaction.
-
Appearance of Product: New signals corresponding to the newly formed biaryl or arylamine/ether structure will emerge.
-
Quantitative Analysis (qNMR): By including a chemically inert internal standard with signals in an uncluttered region of the spectrum, the concentration of all species can be determined from the relative integral values. The fundamental principle of qNMR is the direct proportionality between the integrated signal area and the number of corresponding nuclei.[10]
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center
Boron-11 (¹¹B) is an NMR-active nucleus (I=3/2, 80.1% natural abundance) that offers direct insight into the chemical environment of the boron atom.[16][17] This is particularly powerful for studying boronic acid chemistry.
-
sp² Boronic Acids: The trigonal planar sp² hybridized boron in a boronic acid, R-B(OH)₂, typically resonates in the range of δ 27–33 ppm.
-
sp³ Boronate Species: When the boronic acid is complexed with a base or a diol, it forms a tetrahedral sp³ hybridized boronate species, which is significantly more shielded and appears upfield, typically between δ 3–15 ppm.[16][17][18] This chemical shift change is a definitive indicator of the boron's involvement in the reaction mechanism.
-
Boroxines: Phenylboronic acids are prone to dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][14][15] In the ¹¹B NMR spectrum, boroxines often exhibit a signal that is slightly downfield from the corresponding monomeric acid and is characteristically broader due to a shorter relaxation time.[13][19]
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
Application Protocol 1: In Situ Monitoring of a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide, forming a C-C bond.[5][20][21] It is a cornerstone of modern synthesis.
Workflow Overview
Caption: Workflow for quantitative NMR monitoring of a Suzuki reaction.
Materials and Equipment
-
Reactants: this compound, 4-bromoanisole (example halide).
-
Catalyst System: Pd(OAc)₂ (Palladium(II) acetate), SPhos (ligand).
-
Base: K₃PO₄ (Potassium phosphate).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene. Causality: Chosen for its chemical inertness under coupling conditions and its sharp singlet in a region (δ ~6.1 ppm, OMe ~3.7 ppm) that typically does not overlap with aromatic reactant or product signals.
-
Solvent: Toluene-d₈ / D₂O mixture. Causality: A biphasic system is common for Suzuki couplings; using deuterated solvents allows for direct analysis without solvent suppression.[20]
-
Equipment: NMR spectrometer (≥400 MHz), NMR tubes, standard laboratory glassware.
Detailed Experimental Protocol
-
Stock Solution Preparation: In a glovebox, accurately weigh 1,3,5-trimethoxybenzene (IS, ~25 mg, 0.15 mmol) into a 5 mL volumetric flask and dissolve in Toluene-d₈. This minimizes weighing errors and ensures consistent IS concentration.
-
Reaction Setup (t=0 Sample):
-
To a clean, dry vial, add this compound (85 mg, 0.30 mmol, 1.0 equiv).
-
Add 4-bromoanisole (67 mg, 0.36 mmol, 1.2 equiv).
-
Add 1.0 mL of the internal standard stock solution via syringe.
-
Mix thoroughly until dissolved. Transfer ~0.6 mL of this solution to an NMR tube. This is your t=0 sample .
-
-
Acquire t=0 Spectrum:
-
Acquire a quantitative ¹H NMR spectrum. Crucial Parameters: Use a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete T1 relaxation for all protons, especially for the internal standard, which is critical for accurate integration and quantification.[8][9] Use a 90° pulse angle.
-
-
Reaction Initiation:
-
To the remaining solution in the vial, add K₃PO₄ (127 mg, 0.60 mmol), Pd(OAc)₂ (1.4 mg, 2 mol%), and SPhos (5.0 mg, 4 mol%).
-
Add 0.2 mL of D₂O.
-
Seal the vial, remove from the glovebox, and place in a preheated oil bath at 85 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
At specified time points (e.g., 1h, 2h, 4h, 8h), briefly remove the vial from heat, allow solids to settle, and carefully draw an aliquot (~0.1 mL) from the organic layer.
-
Filter the aliquot through a small plug of silica/celite in a pipette into a clean vial to remove catalyst residue, which can cause signal broadening.
-
Dilute the filtered aliquot with ~0.5 mL of Toluene-d₈ and transfer to a new NMR tube for analysis. Acquire a ¹H NMR spectrum using the same quantitative parameters.
-
Data Analysis and Interpretation
Table 1: Representative ¹H NMR Data for Suzuki-Miyaura Reaction Monitoring
| Compound | Key Proton Signal | Approx. δ (ppm) | Multiplicity | Integral (per H) |
| Internal Standard | Aromatic H | ~6.15 | s | (IS_Area) / 3 |
| Boronic Acid (SM) | Ar-H (ortho to B(OH)₂) | ~7.90 | d | (SM_Area) / 2 |
| 4-Bromoanisole | Ar-H (ortho to Br) | ~7.40 | d | (BrAn_Area) / 2 |
| Product | Ar-H (new biaryl) | ~7.5-7.7 | m | (Prod_Area) / n |
Note: Chemical shifts are predictive and will vary based on exact conditions. 'n' is the number of protons in the chosen product signal.
Calculations:
-
Response Factor (RF) of Starting Material (SM) relative to Internal Standard (IS): RF = (Integral_IS / #H_IS) / (Integral_SM_t0 / #H_SM) This is calculated from the t=0 spectrum and should be ~1.0 if parameters are set correctly.
-
Conversion (%) at time t: Conversion = [1 - ( (Integral_SM_t / #H_SM) / (Integral_IS_t / #H_IS) ) / ( (Integral_SM_t0 / #H_SM) / (Integral_IS_t0 / #H_IS) )] * 100
-
In Situ Yield (%) at time t: Yield = ( (Integral_Product_t / #H_Product) / (Integral_IS_t / #H_IS) ) / ( (Integral_SM_t0 / #H_SM) / (Integral_IS_t0 / #H_IS) ) * 100
Application Protocol 2: Mechanistic Probing of a Chan-Lam Coupling Reaction
The Chan-Lam coupling forms a C-N or C-O bond via the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[22][23][24] Unlike many cross-couplings, it can often be run open to the air, as O₂ is the terminal oxidant.[24][25]
Catalytic Cycle
Caption: A generalized catalytic cycle for the Chan-Lam coupling.
Materials and Equipment
-
Reactants: this compound, Morpholine (example amine).
-
Catalyst: Cu(OAc)₂ (Copper(II) acetate).
-
Solvent/Base: Pyridine-d₅. Causality: Pyridine often serves as both the ligand and the base in Chan-Lam couplings. Using the deuterated form simplifies the ¹H NMR spectrum.[22]
-
Internal Standard (IS): Hexamethylbenzene (HMB). Causality: HMB is a robust standard with a single sharp peak at ~2.2 ppm, far from most other signals.
-
Equipment: NMR spectrometer, NMR tubes, vials with screw caps.
Detailed Experimental Protocol
-
Sample Preparation: In a vial, combine this compound (57 mg, 0.20 mmol, 1.0 equiv), morpholine (21 µL, 0.24 mmol, 1.2 equiv), HMB (internal standard, 16 mg, 0.10 mmol), and Cu(OAc)₂ (7 mg, 0.04 mmol, 20 mol%).
-
Solvent Addition: Add 0.7 mL of Pyridine-d₅, cap the vial, and vortex until all solids are dissolved.
-
t=0 Spectrum: Immediately transfer ~0.6 mL to an NMR tube and acquire a quantitative ¹H NMR spectrum (D1 ≥ 30s). Causality: The reaction can begin at room temperature, so acquiring the t=0 spectrum promptly is crucial for accurate initial concentration measurements.
-
Reaction Monitoring: Leave the NMR tube on the benchtop, open to the air (a perforated cap or needle is sufficient). Acquire spectra at regular intervals (e.g., every 2 hours) to monitor the reaction's progress at room temperature.
Data Analysis and Interpretation
The primary diagnostic signals to monitor are the aromatic protons on the boronic acid and the protons on the morpholine ring adjacent to the nitrogen.
Table 2: Representative ¹H NMR Data for Chan-Lam Reaction Monitoring
| Compound | Key Proton Signal | Approx. δ (ppm) | Multiplicity | Change upon Reaction |
| Internal Standard | CH₃ | ~2.2 | s | Constant |
| Boronic Acid (SM) | Ar-H (ortho to B(OH)₂) | ~8.0 | d | Disappears |
| Morpholine | N-CH ₂ | ~2.8 | t | Shifts downfield |
| Product | Ar-H (ortho to N) | ~7.0 | d | Appears |
| Product | N-CH ₂ (on morpholine) | ~3.2 | t | Appears (shifted) |
Note: The N-H proton of morpholine may be visible but can exchange with trace water, leading to broadening. Monitoring the adjacent CH₂ protons is more reliable.
The same quantitative formulas as described in the Suzuki protocol (Section 3.4) can be used to calculate conversion and yield by substituting the appropriate signals for the Chan-Lam reactants and product.
References
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- Wikipedia. Boronic acid. Wikipedia.
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Application Notes and Protocols for C-C Bond Formation with Boronic Acids: The Suzuki-Miyaura Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, enabling the assembly of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods developed for this purpose, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1][2][3] This palladium-catalyzed reaction forges a C-C bond between an organoboron compound, typically a boronic acid, and an organic halide or pseudohalide.[4][5] Its broad adoption across both academic and industrial laboratories can be attributed to its mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of the boron-containing reagents and byproducts.[6][7]
This guide provides an in-depth exploration of the experimental procedures for the Suzuki-Miyaura coupling, offering a blend of theoretical understanding and practical, field-proven protocols.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
A thorough understanding of the reaction mechanism is paramount for rational experimental design and effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the organic halide (R¹-X). This step forms a new organopalladium(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][10]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The exact nature of the transmetalation step is complex and can be influenced by the specific base and solvent system employed.[4][11]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Essential Components: A Guide to Reagent and Catalyst Selection
The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of each reaction component.
Boronic Acids and Their Derivatives
While boronic acids are the most common organoboron reagents, they can be prone to decomposition, particularly protodeboronation.[10] For sensitive substrates or challenging couplings, more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are often employed.[10][13] It is crucial to use high-purity boronic acids, as impurities can negatively impact the reaction.[14]
Handling and Storage: Boronic acids are generally stable to air and moisture but should be stored in a cool, dry place.[14] Some are susceptible to oxidation, so storage under an inert atmosphere can prolong their shelf life.[15]
Organic Halides and Pseudohalides
A wide array of organic halides can be utilized, including aryl, heteroaryl, vinyl, and even some alkyl halides.[1] The reactivity order (I > Br > Cl > F) dictates that more forcing conditions are often required for less reactive halides like chlorides.[1] Pseudohalides, such as triflates (OTf), also serve as effective coupling partners.[4]
The Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligand is critical for achieving high efficiency.
-
Palladium Precatalysts: Common precatalysts include palladium(II) sources like Pd(OAc)₂ and PdCl₂, which are reduced in situ to the active Pd(0) species.[16] Direct sources of Pd(0), such as Pd(PPh₃)₄ and Pd₂(dba)₃, are also widely used.[8]
-
Ligands: Ligands play a multifaceted role: they stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity.[16] Phosphine-based ligands are the most prevalent, with their electronic and steric properties being tunable to optimize the reaction.[16] Bulky and electron-rich phosphines, such as SPhos and XPhos, are particularly effective for challenging couplings, including those involving aryl chlorides.[17][18] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands.[7]
The Indispensable Role of the Base
The base is a crucial component, playing multiple roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4][19][20] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Solvent Systems
A variety of solvents can be employed, often as a biphasic mixture with water.[4] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][4] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a reliable starting point for a wide range of Suzuki-Miyaura couplings.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[16]
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[16]
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.[16]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[16]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[16]
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The Pivotal Role of Boronic Acids as Transition-State Inhibitors: A Guide for Drug Discovery
Introduction: Exploiting the Transition State for Potent Enzyme Inhibition
In the intricate world of enzymology, the transition state represents a fleeting, high-energy conformation of a substrate as it converts into a product. Transition-state theory posits that enzymes accelerate reactions by stabilizing this ephemeral state. Consequently, molecules that mimic this transition state, known as transition-state analogues, can bind to the enzyme with exceptionally high affinity, often orders of magnitude greater than the substrate itself. This principle forms the bedrock of a powerful strategy in drug design: the development of transition-state inhibitors.
Among the various chemical moieties employed to create these potent inhibitors, the boronic acid group stands out for its unique electronic and geometric properties. Boronic acids have emerged as a versatile and highly effective pharmacophore in the design of inhibitors for a wide range of enzymes, particularly serine and threonine proteases.[1][2] Their success is underscored by the clinical approval of several boronic acid-containing drugs, including the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of boronic acids as transition-state inhibitors. We will delve into their mechanism of action, provide practical protocols for their characterization, and discuss key applications and design considerations.
The Mechanism of Action: A Reversible Covalent Dance
The inhibitory power of boronic acids lies in their ability to form a stable, yet reversible, covalent bond with a key nucleophilic residue in the enzyme's active site, typically a serine or threonine.[2][5] The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the hydroxyl group of the active site serine or threonine. This interaction results in the formation of a tetrahedral boronate adduct, which closely mimics the geometry of the natural transition state of peptide bond hydrolysis.[1][6]
This covalent interaction is what distinguishes boronic acid inhibitors and contributes to their high potency. However, a crucial aspect of their utility in medicine is the reversibility of this bond.[7][8] Unlike irreversible inhibitors that permanently disable the enzyme, the boronate adduct can dissociate, restoring enzyme function. This reversibility can mitigate concerns about off-target effects and toxicity that can be associated with irreversible covalent inhibitors.[7][8]
Figure 1. Mechanism of boronic acid inhibition.
Key Applications and Case Studies
The versatility of the boronic acid warhead has led to its successful application in targeting a diverse array of enzymes implicated in various diseases.
Proteasome Inhibition in Cancer Therapy: The Bortezomib Story
The proteasome is a multi-subunit enzyme complex responsible for degrading ubiquitinated proteins, playing a critical role in regulating cellular processes like the cell cycle and apoptosis.[9] Dysregulation of the proteasome is a hallmark of several cancers, including multiple myeloma.
Bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval and has revolutionized the treatment of multiple myeloma.[3][10] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[9][11] By blocking proteasome function, bortezomib leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.[9][12] It also inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival.[9][10]
Combating Antibiotic Resistance: Vaborbactam and β-Lactamase Inhibition
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs.[13]
Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[14] It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections.[15] Vaborbactam potently inhibits a broad spectrum of serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemases (KPCs).[14][16] By forming a covalent adduct with the active site serine of the β-lactamase, vaborbactam protects meropenem from degradation, restoring its antibacterial activity.[14]
Data Presentation: A Snapshot of Boronic Acid Inhibitor Potency
| Inhibitor | Target Enzyme | Disease/Indication | Inhibition Constant (Ki) |
| Bortezomib | 26S Proteasome (β5 subunit) | Multiple Myeloma | 0.6 nM |
| Ixazomib | 26S Proteasome (β5 subunit) | Multiple Myeloma | 0.93 nM |
| Vaborbactam | KPC-2 β-Lactamase | Bacterial Infections | 96 nM |
| Taniborbactam | Various β-Lactamases | Bacterial Infections | 19-120 nM (for various enzymes) |
| S02030 | ADC-7 β-Lactamase | Bacterial Infections | 44 nM[17] |
Note: Ki values can vary depending on the assay conditions.
Experimental Protocols: Characterizing Boronic Acid Inhibitors
The robust characterization of boronic acid inhibitors is crucial for understanding their potency, mechanism, and potential for therapeutic development. Below are detailed protocols for key in vitro experiments.
Protocol 1: Determination of Inhibition Constant (Ki) using Enzyme Kinetics
Objective: To determine the potency of a boronic acid inhibitor by measuring its inhibition constant (Ki) against a target enzyme.
Principle: This protocol utilizes a competitive enzyme inhibition assay. The rate of the enzymatic reaction is measured in the presence of a substrate and varying concentrations of the inhibitor. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate for the target enzyme
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with any necessary cofactors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to a working concentration in assay buffer. The final enzyme concentration should be significantly lower than the expected Ki.
-
Prepare a serial dilution of the boronic acid inhibitor in assay buffer.
-
Prepare the substrate solution in assay buffer at a concentration close to its Km value.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to the appropriate competitive inhibition model using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Causality Behind Experimental Choices:
-
Pre-incubation: This step is crucial for inhibitors that exhibit slow-binding kinetics, which can be a characteristic of some covalent inhibitors, to ensure that the binding equilibrium is reached before measuring the reaction rate.
-
Substrate Concentration: Using a substrate concentration near the Km allows for sensitive detection of competitive inhibition.
Protocol 2: Assessing the Reversibility of Inhibition
Objective: To determine whether the inhibition by a boronic acid is reversible or irreversible.
Principle: This protocol involves pre-incubating the enzyme with a high concentration of the inhibitor and then rapidly diluting the mixture to reduce the inhibitor concentration. If the inhibition is reversible, the enzyme activity will recover over time as the inhibitor dissociates from the active site.
Materials:
-
Same as Protocol 1.
Procedure:
-
Pre-incubation:
-
Incubate the enzyme with a high concentration of the boronic acid inhibitor (e.g., 10-100 times the IC50) for an extended period (e.g., 30-60 minutes) to ensure maximal inhibition.
-
As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into a reaction mixture containing the substrate. The final inhibitor concentration should be well below its IC50.
-
-
Monitor Activity Recovery:
-
Immediately monitor the enzyme activity over time using a microplate reader.
-
-
Data Analysis:
-
Plot the enzyme activity as a function of time after dilution.
-
If the enzyme activity recovers over time, the inhibition is reversible. The rate of recovery can provide information about the dissociation rate constant (k_off).
-
If there is no recovery of enzyme activity, the inhibition is likely irreversible or very slowly reversible.
-
Self-Validating System: The inclusion of a control with an irreversible inhibitor of the same enzyme (if available) can help validate the assay. The irreversible inhibitor should show no recovery of activity upon dilution.
Figure 2. Workflow for boronic acid inhibitor discovery.
Future Directions and Conclusion
The field of boronic acid chemistry continues to evolve, with ongoing research focused on improving their selectivity, pharmacokinetic properties, and exploring new therapeutic applications.[18][19] The development of novel synthetic methodologies is making a wider range of boronic acid derivatives more accessible for drug discovery programs.[20][21] Furthermore, a deeper understanding of the potential for off-target effects and strategies to mitigate them will be crucial for the continued success of this important class of inhibitors.[6]
References
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
- Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., ... & Dudley, M. N. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Journal of Medicinal Chemistry, 58(9), 3682–3692.
- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.
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What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
- Bortezomib: Understanding the Mechanism of Action. (2011). Molecular Cancer Therapeutics, 10(11), 2029–2030.
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Vaborbactam – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
- Toussaint, K. A., & Gallagher, J. C. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics (Basel, Switzerland), 10(8), 994.
- Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. (2013). Antimicrobial Agents and Chemotherapy, 57(10), 4679–4691.
- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2021). Journal of Medicinal Chemistry, 64(19), 14135-14147.
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Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved January 18, 2026, from [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2022). ChemRxiv.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280.
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Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017, April 14). ScienceDaily. Retrieved January 18, 2026, from [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6615.
- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
- Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors. (2023). Methods in Molecular Biology, 2589, 207-221.
- Proteasome Inhibitors: Structure and Function. (2017). Seminars in oncology, 44(6), 377–387.
- Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. (2011). JNCI: Journal of the National Cancer Institute, 103(13), 1007-1017.
- De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 12(7), 1774–1783.
- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. (2021). Molecules, 26(22), 6890.
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2021). Antimicrobial Agents and Chemotherapy, 65(3), e01831-20.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2022). ChemRxiv.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (2022). Molecules, 27(19), 6549.
- Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. (2017). Antimicrobial Agents and Chemotherapy, 61(11), e01222-17.
- Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). Molecules, 26(23), 7278.
- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (2008). Journal of Medicinal Chemistry, 51(22), 7076–7084.
- Characterization of Covalent-Reversible EGFR Inhibitors. (2020). ACS Omega, 5(1), 217-225.
-
Inhibition mechanism of peptide boronic acids against serine protease. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. (n.d.). AWS. Retrieved January 18, 2026, from [Link]
- Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315786.
-
Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024, February 27). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (2021). Molecules, 26(7), 2026.
- Biarylacetamides: a novel class of late-stage autophagy inhibitors. (2021). Autophagy, 17(11), 3568–3582.
- Boronic Acid Compounds as Potential Pharmaceutical Agents. (2023).
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2022). Journal of Drug Targeting, 30(5), 473-492.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Arylboronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction, specifically when using arylboronic acids. Here, we move beyond simple checklists to provide in-depth, mechanistically grounded explanations and actionable solutions to get your reactions back on track.
Troubleshooting Guide: A Symptom-Based Approach
When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is essential. Below, we address common symptoms and their underlying causes, offering targeted solutions.
Issue 1: Low to No Product Formation
This is one of the most common and frustrating outcomes. The root cause often lies with one of the key components of the catalytic cycle: the catalyst, the reagents, or the reaction environment.
Question: My reaction shows little to no conversion of my starting materials. Where should I begin my investigation?
Answer: A complete lack of reactivity points to a fundamental problem with one of the core components of the reaction. Here is a prioritized checklist of what to investigate:
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Its activity is paramount.
-
The Active Species: The catalytically active species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium center and facilitating the reaction, can be susceptible to oxidation.[2] For example, triphenylphosphine can oxidize to triphenylphosphine oxide, which can inhibit the catalytic cycle.[2]
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons. Sulfur-containing compounds are a known culprit that can deactivate the palladium catalyst.[3]
-
-
Oxygen Contamination: The Suzuki coupling is highly sensitive to the presence of oxygen.
-
Catalyst Decomposition: Oxygen can lead to the decomposition of the active Pd(0) catalyst.[1]
-
Homocoupling: Oxygen also promotes the undesired homocoupling of the arylboronic acid, leading to the formation of a biaryl byproduct derived from two molecules of the boronic acid.[1][4][5]
-
Solution: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][6]
-
-
Reagent Quality and Stability:
-
Arylboronic Acid Decomposition: Arylboronic acids can degrade over time, particularly through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is especially problematic for electron-rich heterocyclic or vinyl boronic acids.[1]
-
Purity of Starting Materials: Verify the purity of both your aryl halide and arylboronic acid. Impurities can interfere with the reaction.
-
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1][7]
-
Base Strength: The base must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes the degradation of your starting materials or product.[1]
-
Solvent Effects: The solvent not only dissolves the reactants but can also influence the reactivity and selectivity of the reaction.[7][8][9] The solvent can affect the activation of the precatalyst and the stability of the catalytic species.[7]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram indicates that side reactions are competing with your desired transformation.
Question: I am observing significant amounts of homocoupling product from my arylboronic acid. How can I suppress this?
Answer: The homocoupling of arylboronic acids is a common side reaction, often driven by the presence of oxygen.[1][5] This process can occur through a palladium(II)-mediated pathway.[6]
Here are strategies to minimize homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your reaction setup is completely free of air. Subsurface sparging of the reaction mixture with an inert gas like nitrogen can be very effective at removing dissolved oxygen.[6]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling.[6] This may work by minimizing the concentration of free Pd(II) in the reaction medium without significantly reducing the active catalyst.[6]
-
Catalyst Choice: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) can lead to lower levels of homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[6]
Question: I am seeing a significant amount of protodeboronation of my arylboronic acid. What can I do to prevent this?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue, especially with electron-rich or sterically hindered arylboronic acids.
To mitigate protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions that arise when planning and executing Suzuki coupling reactions.
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the organoboron compound.[10] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which is necessary for the transmetalation step where the aryl group is transferred from boron to the palladium center.[2][10] The base is also involved in the formation of the active palladium complex and can accelerate the final reductive elimination step.[10]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is highly dependent on the specific substrates you are using.
-
For electron-rich aryl halides or aryl chlorides , which are generally less reactive, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often required to facilitate the oxidative addition step.[11][12]
-
For sterically hindered substrates , bulky ligands are also beneficial as they can promote the reductive elimination step.[11]
-
Precatalysts: Using air-stable precatalysts can improve reproducibility and ease of handling compared to generating the active Pd(0) species from sources like Pd₂(dba)₃.[1]
Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure success?
A3: Careful setup is key to a successful reaction.
-
High-Purity Reagents: Start with high-quality, pure aryl halide, arylboronic acid, and base.
-
Dry and Degassed Solvents: Use anhydrous solvents and degas them thoroughly to remove oxygen.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (nitrogen or argon).
-
Order of Addition: A common and effective procedure is to add the aryl halide, arylboronic acid, base, and a stir bar to the reaction flask, seal the flask, and then purge with an inert gas. The degassed solvent is then added, followed by the catalyst.
-
Vigorous Stirring: For biphasic reactions, ensure vigorous stirring to maximize the contact between the two phases.[1]
Visualizing the Process
To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the Suzuki coupling catalytic cycle and a general workflow for addressing failed reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Arylboronic Acids
Welcome to the technical support center for arylboronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile yet often challenging reagents. Arylboronic acids are foundational in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] However, their purification is frequently non-trivial due to their unique chemical properties.
This resource provides field-proven insights and detailed protocols in a troubleshooting-focused, question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are arylboronic acids so difficult to purify, especially using standard silica gel chromatography?
Arylboronic acids possess a unique combination of properties that complicate purification. The boron atom is electron-deficient, making the molecule a Lewis acid. They are also protic and quite polar, leading to strong interactions with silica gel. This often results in significant tailing, poor separation, and in some cases, decomposition or irreversible adsorption on the column.[2][3] Furthermore, they have a strong tendency to undergo spontaneous dehydration to form their corresponding cyclic trimer anhydrides, known as boroxines.[4][5] This creates an equilibrium mixture in your sample, further complicating purification and characterization.
Q2: What is a boroxine, and how does it affect my purification and analysis?
A boroxine is a six-membered ring formed from the condensation of three boronic acid molecules with the loss of three molecules of water.[6] This process is reversible and the equilibrium between the boronic acid and the boroxine is influenced by factors like solvent, temperature, and the presence of water.[4][7]
-
Impact on Purification: You are often trying to purify an equilibrium mixture of the monomer (boronic acid) and the trimer (boroxine). Their differing physical properties can make techniques like recrystallization challenging.
-
Impact on Analysis: In NMR spectroscopy, the presence of both species can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation. It is crucial to be aware of this equilibrium when assessing purity. The hydrolysis of boroxines back to the parent boronic acid is typically very rapid in the presence of water.[5]
Below is a diagram illustrating this critical equilibrium.
Caption: The reversible equilibrium between an arylboronic acid and its boroxine.
Q3: What are the most common impurities I should expect in my crude arylboronic acid?
Understanding the potential impurities is the first step toward a successful purification strategy. The impurity profile depends heavily on the synthetic route used to prepare the boronic acid.[8]
| Impurity Type | Typical Origin | Recommended Removal Strategy |
| Boroxine | Spontaneous dehydration of the boronic acid product.[4] | Treat with water to hydrolyze back to the monomer before purification. |
| Homocoupled Biaryl (Ar-Ar) | Side reaction during synthesis (e.g., from Grignard or lithiation). | Recrystallization or chromatography. |
| Protodeboronated Arene (Ar-H) | Cleavage of the C-B bond by a proton source (water, acid).[9][10] | Recrystallization, chromatography, or acid/base extraction. |
| Starting Aryl Halide | Incomplete reaction during synthesis. | Recrystallization or chromatography. |
| Inorganic Salts (e.g., LiCl) | Byproducts from Grignard or organolithium-based syntheses.[8] | Aqueous workup or acid/base extraction. |
| Boric Acid / Borate Salts | Hydrolysis of excess borate ester reagent.[11] | Partition between chilled diethyl ether and water.[11] |
Troubleshooting Guides & Purification Protocols
This section addresses specific experimental challenges with actionable solutions and detailed protocols.
Issue 1: My arylboronic acid is a solid, but it fails to crystallize or "oils out."
This is a common issue, often caused by the presence of impurities (especially the boroxine trimer) that depress the melting point and disrupt the crystal lattice formation.
Solution A: Recrystallization with Pre-treatment
The key is to ensure you are crystallizing a single species. Hydrolyzing any boroxine back to the boronic acid monomer is often sufficient to achieve clean crystallization.
► Step-by-Step Protocol: Purification by Recrystallization
-
Hydrolysis (Pre-treatment): In a flask, suspend your crude arylboronic acid in a minimal amount of a suitable organic solvent (e.g., Toluene, Heptane). Add a small amount of water (approx. 5-10% of the solvent volume) and stir vigorously at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the solvent and water under reduced pressure (rotary evaporation). This step drives the equilibrium back towards the monomer.
-
Solvent Selection: Choose a solvent system for recrystallization. The ideal solvent should dissolve the boronic acid poorly at room temperature but well at elevated temperatures.[12] Common choices include water, ethanol, acetone, ethyl acetate, toluene, or mixtures like heptane/ethyl acetate.[13][14]
-
Dissolution: Add the minimum amount of the hot recrystallization solvent to your dried, pre-treated crude material until it fully dissolves.[15]
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[15]
Solution B: Trituration
If recrystallization fails, trituration can be an effective alternative for removing more soluble impurities.
-
Suspend the crude solid in a solvent where the desired boronic acid is sparingly soluble, but the impurities are soluble.
-
Stir or sonicate the slurry vigorously for 20-30 minutes.
-
Collect the solid by vacuum filtration and wash with fresh cold solvent.
Issue 2: My product is an oil or is too polar for standard chromatography.
When crystallization is not an option or when dealing with very polar compounds, an acid-base extraction is a powerful and scalable purification technique. It leverages the weak Lewis acidity of the boronic acid group.[9][16]
► Step-by-Step Protocol: Purification via Acid/Base Extraction
This protocol is designed to separate the acidic arylboronic acid from neutral or basic organic impurities.
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a 1-2 M aqueous solution of a base (e.g., NaOH) and shake vigorously.[17][18] The arylboronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing your product salt. Keep the organic layer and re-extract it 1-2 more times with the fresh basic solution to ensure complete recovery.
-
Wash (Optional but Recommended): Combine all aqueous extracts and wash them with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Acidification & Re-extraction: Cool the combined aqueous layer in an ice bath. Slowly acidify with a mineral acid (e.g., 2 M HCl) until the solution is acidic (pH ~2), causing the pure arylboronic acid to precipitate.
-
Isolation: Extract the precipitated product back into a fresh organic solvent (e.g., EtOAc) three times.
-
Final Steps: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified arylboronic acid.
Caption: Workflow for purification of arylboronic acids via acid/base extraction.
Issue 3: My boronic acid is unstable and decomposes during workup or storage.
Some arylboronic acids, particularly those that are electron-rich, sterically hindered, or contain certain heteroatoms, are prone to protodeboronation (cleavage of the C-B bond).[9][10]
Solution A: Convert to a More Stable Derivative
For highly unstable boronic acids, conversion to a boronate ester, such as a pinacol ester, is a common strategy. These esters are generally more stable to chromatography and storage.[10] Recently, novel protecting groups like 1,1,2,2-tetraethylethylene glycol (Epin) have been developed to create esters that are exceptionally stable on silica gel.[2][19][20]
Solution B: Derivatization with Diethanolamine
For difficult cases, forming a crystalline diethanolamine adduct can be an excellent purification method. These adducts are often highly stable and can be easily isolated by filtration.[3][14]
► Step-by-Step Protocol: Purification via Diethanolamine Adduct
-
Dissolve the crude arylboronic acid in a suitable solvent (e.g., ether or toluene).
-
Add a stoichiometric amount of diethanolamine.
-
Stir the mixture. The diethanolamine adduct, which is a stable zwitterion, will often precipitate as a crystalline solid.
-
Collect the solid by filtration and wash with cold solvent.
-
To release the free boronic acid, the adduct can be treated with an acid (e.g., 1 M HCl) and extracted into an organic solvent.[21]
Issue 4: How can I accurately assess the purity of my final product?
Given the potential for boroxine formation and residual impurities, a multi-technique approach is recommended.
| Analytical Technique | What It Tells You | Key Considerations |
| ¹H and ¹³C NMR | Primary structure and presence of organic impurities. | Boroxine formation can cause peak broadening. Adding a drop of D₂O to the NMR tube can sometimes sharpen signals by promoting hydrolysis. |
| ¹¹B NMR | Presence of boron-containing species. | Can distinguish between boronic acid, boroxine, and boric acid. |
| LC-MS | Purity assessment and identification of impurities by mass. | On-column hydrolysis can be an issue with some boronate esters.[22][23] UHPLC methods are often preferred for rapid analysis.[24][25] |
| Melting Point | Indication of purity. | A sharp melting point is indicative of a pure compound. A broad range suggests impurities. |
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Retrieved from [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
Ye, J., et al. (2018). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic-chemistry.org. Retrieved from [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Retrieved from [Link]
-
Crasto, A. M. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Pharma Education Center. Retrieved from [Link]
-
Reddit Community. (2017). Purification of boronic acids?. Reddit. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Reddit Community. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]
-
Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Accounts of Chemical Research. Retrieved from [Link]
-
Stella, V. J., et al. (2007). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of arylboronic acid compound.
-
Reddit Community. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from [Link]
-
Uchimaru, Y., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Uchimaru, Y., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. Retrieved from [Link]
-
Cramer, C. J., et al. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
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- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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improving the yield of cross-coupling with electron-deficient boronic acids
Introduction for the Modern Chemist
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1][2] However, as synthetic targets become more complex, chemists are increasingly faced with challenging substrates. Among these, electron-deficient boronic acids present a significant hurdle. Their unique electronic properties can dramatically slow the reaction, favoring undesired side pathways and leading to frustratingly low yields.
This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering these challenges. We will move beyond standard protocols to explore the mechanistic underpinnings of common failures and provide a structured, evidence-based approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What makes electron-deficient boronic acids so challenging in Suzuki-Miyaura couplings?
The primary difficulty arises from a slowdown in the transmetalation step of the catalytic cycle.[3] Electron-withdrawing groups on the arylboronic acid decrease the nucleophilicity of the carbon atom to be transferred to the palladium center.[1] This kinetic bottleneck allows competing decomposition pathways to dominate.
Furthermore, these substrates are exceptionally prone to two major side reactions:
-
Protodeboronation: The C–B bond is cleaved by a proton source (often residual water in the solvent or base) before the desired coupling can occur.[4][5][6] This is a significant issue as it consumes the boronic acid irreversibly.
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is often exacerbated by the presence of oxygen but can also occur via other palladium-mediated pathways, particularly with electron-deficient boronic acids.[7][8][9]
Q2: Can you provide a visual overview of the core catalytic cycle?
Certainly. Understanding the fundamental steps is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boronate to the Pd(II) center, and Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[2][4][10]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: My reaction has stalled. I see mostly unreacted starting materials with very low conversion to the desired product.
This is the most common failure mode and almost always points to a sluggish transmetalation step.[3] The key is to create conditions that accelerate this process to outcompete catalyst decomposition or side reactions.
-
Answer & Rationale:
1. Evaluate Your Base: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate 'ate' complex, which is essential for transmetalation.[11] For electron-deficient substrates, weaker bases like sodium or potassium carbonate are often insufficient.
-
Recommendation: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases more effectively promote the formation of the reactive boronate species.
Base pKa of Conjugate Acid Typical Use Case Na₂CO₃ / K₂CO₃ ~10.3 Standard, robust couplings K₃PO₄ ~12.3 Excellent for electron-deficient & hindered substrates [3][9] Cs₂CO₃ ~10.3 (effective >13) Highly effective, good solubility in organic solvents KOt-Bu ~19 Very strong, can be useful but may cause side reactions 2. Select a High-Performance Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging couplings. You need a ligand that is both sterically bulky and highly electron-donating.
-
Causality: Bulky, electron-rich ligands stabilize the monomeric Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[3][10]
-
Recommendation: Employ Buchwald-type biarylphosphine ligands. SPhos and XPhos are outstanding choices for coupling electron-poor partners.[3][4][7] N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[3]
3. Increase Reaction Temperature: The higher activation energy associated with the slow transmetalation step can often be overcome with thermal energy.[3]
-
Recommendation: Use a high-boiling point solvent like toluene, dioxane, or DMF and increase the reaction temperature to 80–110 °C.[3]
4. Use a Modern Precatalyst: The in-situ reduction of Pd(II) sources like Pd(OAc)₂ to the active Pd(0) can be inefficient. Modern precatalysts are designed to generate the active L-Pd(0) species rapidly and quantitatively.
-
Problem 2: My mass spec shows a significant amount of the arene byproduct (Ar-H) from protodeboronation.
This indicates your boronic acid is being destroyed faster than it can couple. This is a classic problem with electron-deficient arylboronic acids and many heteroarylboronic acids.[4][5][6]
-
Answer & Rationale:
1. Use a More Stable Boronic Acid Surrogate: Free boronic acids are often the most susceptible to protodeboronation. Converting them to a more stable form is the most robust solution.
-
Recommendation: Use the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt . These derivatives are significantly more stable towards protodeboronation under basic conditions and can be used directly in the coupling reaction.[4][6][10][12][13]
-
Advanced Strategy: For extremely sensitive substrates, consider using MIDA boronates or forming a diethanolamine (DABO) complex.[13][14] These are highly stable, often crystalline solids that slowly release the boronic acid under the reaction conditions.[14][15]
2. Enforce Anhydrous Conditions: Water is a primary culprit in facilitating protodeboronation.[4]
-
Recommendation: Use freshly distilled, anhydrous solvents. Ensure your base is finely powdered and dried. While some Suzuki protocols benefit from a small amount of water, it is often detrimental when using sensitive boronic acids.
-
Problem 3: I'm getting a lot of homocoupling byproduct (Ar-Ar) from my boronic acid.
This side reaction consumes your nucleophile and complicates purification. It is most commonly caused by the presence of oxygen, which can participate in a competing catalytic cycle.[9][16]
-
Answer & Rationale:
1. Implement Rigorous Degassing: Oxygen dissolved in the solvent is a common cause of both boronic acid homocoupling and catalyst decomposition.[3][9]
-
Recommendation: Ensure your solvent and the fully assembled reaction mixture are thoroughly degassed before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles for maximum oxygen removal.[9][17]
2. Control Reagent Purity: Ensure the purity of your boronic acid. Some impurities can promote homocoupling.[18]
-
A Robust General Protocol for Electron-Deficient Boronic Acids
This protocol incorporates the best practices discussed above and serves as a strong starting point for optimization.
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Boronic Acid or Ester (1.3 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution)
Procedure:
-
Vessel Preparation: Add the aryl halide, boronic acid (or ester), and finely powdered K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.[3]
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.[3]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: Thieme URL
- Title: catalyst selection for difficult Suzuki couplings with functionalized boronic acids Source: BenchChem URL
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF Source: ResearchGate URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF Source: ResearchGate URL: [Link]
-
Title: Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids Source: Boron-Chem URL: [Link]
-
Title: Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
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Technical Support Center: 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid - Stability and Degradation Guide
Welcome to the technical support center for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this important reagent. The insights provided herein are based on established principles of boronic acid chemistry and extensive experience in synthetic and medicinal chemistry applications.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a phenylboronic acid moiety, crucial for cross-coupling reactions like the Suzuki-Miyaura coupling, and a sulfonylpiperidine group, which can impart specific physicochemical properties and biological activities. The presence of the strongly electron-withdrawing sulfonyl group is expected to significantly influence the reactivity and stability of the boronic acid. This guide will help you navigate the potential challenges in handling, storing, and utilizing this compound effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this boronic acid?
A1: Like most arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, with subsequent replacement by a carbon-hydrogen (C-H) bond, yielding 4-methyl-1-(phenylsulfonyl)piperidine.[1] This is a common side reaction in reactions that utilize boronic acids, such as Suzuki-Miyaura couplings.[1] The propensity for protodeboronation is highly dependent on reaction conditions like pH, temperature, and solvent.[1][2] Both acidic and basic conditions can promote protodeboronation.[1][3][4]
-
Oxidative Degradation: The C-B bond can be oxidatively cleaved, typically converting the boronic acid to the corresponding phenol.[5][6] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the reaction mixture.[5][7] While many arylboronic acids are relatively stable to air, oxidative degradation can be a significant issue under certain conditions, particularly in solution.[7][8]
Q2: How does the sulfonyl group affect the stability of the boronic acid?
A2: The sulfonyl group is strongly electron-withdrawing. This has several implications for the stability of the boronic acid:
-
Increased Lewis Acidity: The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boron atom. This can enhance its interaction with nucleophiles and potentially influence its reactivity in cross-coupling reactions.[9]
-
Protodeboronation: The effect on protodeboronation can be complex. While electron-withdrawing groups can sometimes stabilize the C-B bond, they can also influence the pKa of the boronic acid, which in turn affects its speciation and susceptibility to degradation at different pH values.[2][10] For some arylboronic acids, electron-withdrawing groups can accelerate protodeboronation under certain conditions.[4]
-
Oxidative Stability: Increased Lewis acidity can make the boron atom more susceptible to nucleophilic attack by oxidizing species, potentially increasing the rate of oxidative degradation.[6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the longevity and purity of the compound, the following storage conditions are recommended:
-
Solid Form: Store as a solid in a tightly sealed container to protect it from moisture and air.[11][12]
-
Temperature: Store in a cool, dry place.[11] Refrigeration is often recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.[12]
Q4: Can I pre-dissolve the boronic acid and store it as a stock solution?
A4: Storing boronic acids in solution is generally not recommended for extended periods due to the increased risk of degradation.[13] If you need to prepare a stock solution, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous dioxane, THF, or DMF.[14][15] Avoid protic solvents like water or alcohols for long-term storage, as they can facilitate protodeboronation and hydrolysis.
-
Short-Term Storage: Prepare stock solutions fresh whenever possible. If short-term storage is necessary, keep the solution under an inert atmosphere and refrigerated.
-
Stability Check: Before use, it is advisable to re-analyze the stock solution (e.g., by LC-MS or NMR) to check for degradation, especially if it has been stored for more than a few hours.
Q5: What is boroxine formation and should I be concerned about it?
A5: Boroxines are cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While boroxine formation can affect the apparent molecular weight and solubility, it is often not detrimental to reactivity, as the boroxine can act as a source of the monomeric boronic acid in many reactions. However, the presence of water can lead to the decomposition of boroxines.[16] For consistent results, it's best to use the boronic acid with a known, low water content.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound in synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low or no yield is a frequent issue in cross-coupling reactions. The following workflow can help diagnose the problem.
Troubleshooting Workflow: Low Yield
Caption: Stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Assess Boronic Acid Quality:
-
Protodeboronation: A common cause of low yield is the degradation of the boronic acid to its protodeboronated form.[17] This is especially prevalent with boronic acids that are not freshly sourced or have been stored improperly.
-
Solution: Use freshly purchased or purified this compound. For enhanced stability, consider converting it to a more robust boronate ester (e.g., a pinacol or MIDA ester).[17]
-
-
Verify Other Reagents:
-
Catalyst Activity: Palladium catalysts can be sensitive to air and may decompose into inactive palladium black.[17]
-
Solvent Purity: Solvents like THF and dioxane can contain peroxides that poison the catalyst. Ensure you are using high-purity, degassed solvents.[17]
-
Base Integrity: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous if required by the protocol.
-
-
Optimize Reaction Conditions:
-
Degassing: Inadequate removal of oxygen is a common failure point. Thoroughly degas all solvents and the reaction mixture.
-
Temperature and Time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
Re-evaluate the Catalytic System:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For challenging couplings, especially with electron-deficient partners, consider using bulky, electron-rich ligands.
-
Catalyst Precursor: Some palladium precursors require an activation step. Using a pre-formed Pd(0) catalyst or a modern precatalyst can be beneficial.[18]
-
Issue 2: Formation of Homocoupling Byproducts
The formation of a biaryl byproduct from the coupling of two boronic acid molecules can be a significant issue.
Troubleshooting Homocoupling:
-
Cause: Homocoupling is often promoted by the presence of oxygen or certain palladium catalysts.
-
Solutions:
-
Rigorous Degassing: Minimize oxygen in the reaction vessel by thoroughly degassing all components.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts may be necessary.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Issue 3: Inconsistent Results Between Batches
Variability in results can often be traced back to the stability of the boronic acid.
Ensuring Consistency:
-
Standardize Storage: Implement a strict protocol for storing the boronic acid, as outlined in the FAQs.
-
Quality Control: Before use, perform a quick quality control check on each new batch of the boronic acid. This could be a simple melting point determination or a more rigorous analysis like ¹H NMR or LC-MS to confirm purity and the absence of significant degradation products.
-
Use of Boronate Esters: For critical applications where consistency is paramount, consider the in-situ formation or use of a more stable derivative like a pinacol boronate ester.[8][19]
Part 3: Protocols for Stability Assessment
To quantitatively assess the stability of this compound under your specific experimental conditions, the following protocols can be adapted.
Protocol 1: HPLC-UV Method for Monitoring Degradation
This protocol outlines a general method for monitoring the degradation of the boronic acid over time.
Objective: To quantify the percentage of intact boronic acid and identify the formation of major degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Buffers (e.g., phosphate, acetate) to control pH
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Standard Preparation: Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]
-
Forced Degradation/Stability Study:
-
Solution Stability: Dilute the stock solution into various aqueous or organic solvent systems relevant to your experiments (e.g., different pH buffers, reaction solvent mixtures).
-
Incubation: Incubate these solutions under different conditions (e.g., room temperature, elevated temperature, exposure to light).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
-
HPLC Analysis:
-
Injection: Inject the aliquots onto the HPLC system.
-
Mobile Phase: A typical starting point for a gradient method would be a mixture of water and acetonitrile, both with 0.1% formic acid or another modifier.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Peak Area: Measure the peak area of the parent boronic acid and any new peaks that appear over time.
-
Quantification: Calculate the percentage of the remaining boronic acid at each time point relative to time zero. Plot the percentage remaining versus time to determine the degradation rate.
-
| Parameter | Recommended Starting Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | End-capped columns can minimize on-column degradation.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Adjust pH if necessary for your specific compound. |
| Mobile Phase B | 0.1% Acetonitrile | |
| Gradient | 5-95% B over 20 minutes | Optimize based on the separation of degradation products. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detection | UV at 254 nm | Or use a Photo Diode Array (PDA) detector to obtain UV spectra. |
Protocol 2: ¹H and ¹¹B NMR for Structural Confirmation of Degradants
Objective: To identify the structure of degradation products.
Procedure:
-
Sample Preparation: After a forced degradation study (as described in Protocol 1), isolate the major degradation product(s) using preparative HPLC or flash chromatography.
-
¹H NMR Analysis:
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a ¹H NMR spectrum. The disappearance of the B(OH)₂ protons and the appearance of a new aromatic proton in the case of protodeboronation are key diagnostic signals.
-
-
¹¹B NMR Analysis:
-
Dissolve a sample of the boronic acid or the degradation mixture in a suitable solvent.
-
Acquire a ¹¹B NMR spectrum. The boronic acid will have a characteristic chemical shift. The disappearance of this signal is a clear indication of C-B bond cleavage.[14] Boric acid, a potential byproduct, will appear at a different chemical shift.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation pathways for arylboronic acids.
Part 4: Concluding Remarks and Best Practices
The stability of this compound is a critical factor for the success and reproducibility of your experiments. By understanding the potential degradation pathways and implementing proper handling, storage, and analytical monitoring, you can mitigate many of the common issues associated with this class of compounds.
Key Takeaways:
-
Always use fresh or properly stored material.
-
Be mindful of the reaction conditions, especially pH and the presence of oxidants.
-
When troubleshooting, systematically evaluate all components of your reaction.
-
For critical applications, consider using more stable boronate esters.
We hope this technical guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
- Wang, B., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
- Cerniglia, C. E., & Gonzalez, J. M. (2004). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Available at: [Link]
-
Raines, R. T., & Thatcher, T. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
- MedChemExpress. (n.d.). 4-(Methylsulfonyl)
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
- Lunn, G., & Hellriegel, C. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- AK Scientific, Inc. (n.d.).
- Stella, V. J., & Nti-Addae, K. W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
- Fisher Scientific. (n.d.).
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- Wulff, G., & Sarhan, A. (2007). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.
-
ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
- Sigma-Aldrich. (2025).
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Available at: [Link]
- Powers, R. A., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Wang, H., et al. (2020). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers. Available at: [Link]
- Li, Y., et al. (2018). Novel aromatic sulfonyl naphthalene-based boronates as 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry.
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]
-
PubChem. (n.d.). 4-(Piperidino)phenylboronic acid hydrochloride. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. | Sigma-Aldrich [sigmaaldrich.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Deboronation in Suzuki Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, undesired side reactions can be a significant source of frustration, leading to low yields and complex purification challenges.[1] One of the most common culprits is protodeboronation , the cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a proton from the reaction medium.[2][3][4]
This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent deboronation in your Suzuki coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
Protodeboronation (or protodeborylation) is a side reaction where the boronic acid or its derivative (Ar-B(OH)₂) is converted to the corresponding arene (Ar-H).[3][4] This process consumes your valuable starting material, directly reducing the yield of your desired coupled product and complicating purification due to the formation of a significant byproduct.[2][4]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
The most direct way to identify protodeboronation is by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR. The key indicator is the presence of a byproduct with a mass corresponding to the protonated version of your boronic acid starting material.[4] For example, if you started with phenylboronic acid, the presence of benzene in your crude mixture is a strong sign of deboronation.
Q3: Are certain types of boronic acids more prone to deboronation?
Yes, the stability of the boronic acid is a critical factor.[5] Some classes of boronic acids are notoriously unstable and susceptible to deboronation:[4][6]
-
Electron-deficient arylboronic acids: The electron-withdrawing groups on the aromatic ring can make the carbon-boron bond more susceptible to cleavage.[7]
-
Heteroaromatic boronic acids: Particularly those containing basic nitrogen atoms, like 2-pyridylboronic acid, can be highly unstable under typical Suzuki conditions.[2][3][4] This is due to the formation of a reactive zwitterionic species under neutral pH conditions.[3]
-
Vinyl and cyclopropyl boronic acids: These are also known to be prone to protodeboronation.[7][8]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
When troubleshooting deboronation, it's crucial to understand that you are dealing with a kinetic competition: the rate of the desired Suzuki coupling versus the rate of the undesired protodeboronation.[2] Your goal is to create conditions that favor the former.
Below is a diagram illustrating the competing pathways:
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Issue 1: High levels of deboronated byproduct are observed after the reaction.
This is the most common manifestation of the problem. Here’s a systematic approach to troubleshoot it:
1.1 Evaluate Your Base
The choice and amount of base are critical. Bases are necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9][10][11] However, strong bases can also accelerate protodeboronation.[2][12]
-
Problem: You are using a strong base like NaOH, KOH, or t-BuOK, especially in high concentrations.
-
Causality: High pH (>10) significantly increases the rate of the base-catalyzed protodeboronation pathway.[2]
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[2] In some cases, potassium fluoride (KF) can also be effective.[2][10]
1.2 Optimize Reaction Temperature
-
Problem: The reaction is being run at a high temperature (e.g., >100 °C).
-
Causality: While higher temperatures increase the rate of the Suzuki coupling, they often accelerate the rate of deboronation even more.[2]
-
Solution: Lower the reaction temperature. Try running the reaction in the 60-80 °C range.[2] A highly active catalyst system can often compensate for the lower temperature.
1.3 Re-evaluate Your Catalyst System
-
Problem: Your catalyst system has low activity or is deactivating.
-
Causality: A slow or inefficient catalyst gives the boronic acid more time to decompose via protodeboronation.[2] Catalyst deactivation, sometimes seen as palladium black precipitation, can also halt the productive cycle.[13]
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the desired coupling, minimizing the time available for the side reaction.[2]
| Parameter | Recommendation for Unstable Boronic Acids | Rationale |
| Base | K₃PO₄, K₂CO₃, KF | Milder bases that minimize the rate of base-catalyzed protodeboronation.[2] |
| Temperature | 40-80 °C | Lower temperatures slow the deboronation side reaction more significantly than the desired coupling.[2] |
| Catalyst | High-activity Pd precatalyst (e.g., XPhos G3) | A faster catalytic cycle outcompetes the deboronation pathway.[2][3] |
| Solvent | Anhydrous polar aprotic (Dioxane, THF) | Minimizes proton sources; these solvents effectively dissolve reagents.[14] |
Issue 2: My boronic acid seems to be degrading before the reaction is complete, even with optimized conditions.
For particularly unstable boronic acids, such as certain heteroaryl or vinyl derivatives, standard optimization may not be sufficient.[2][6] In these cases, a "slow-release" strategy is often the most effective solution.[3][15]
-
Problem: The boronic acid has inherent instability under the reaction conditions.
-
Causality: The concentration of the free, reactive boronic acid in the reaction mixture is too high, leading to rapid decomposition.
-
Solution: The Slow-Release Strategy: Use a protected form of the boronic acid that slowly hydrolyzes in situ to release the active boronic acid. This keeps the instantaneous concentration of the unstable species low, minimizing decomposition while still allowing the Suzuki coupling to proceed.[3][15]
Common Slow-Release Reagents:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids.[6] They can be used directly, hydrolyzing to the boronic acid under the reaction conditions.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography.[3][8] They release the boronic acid slowly under aqueous basic conditions.[8]
-
Organotrifluoroborates (R-BF₃K): These salts also serve as a stable precursor, slowly releasing the boronic acid.[3]
Caption: A decision-tree workflow for troubleshooting deboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Unstable Boronic Acid
This protocol provides a robust starting point for minimizing deboronation.
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or its pinacol/MIDA ester (1.2–1.5 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[2]
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the chosen anhydrous solvent (e.g., dioxane, THF) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
2. Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1–2 mol%).[2]
3. Reaction Execution:
-
Seal the vessel tightly and place it in a preheated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C).[2]
-
Stir the reaction mixture vigorously.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica gel.
References
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021). [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. (2021). [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. (2021). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. (2020). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (2022). [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. (2011). [Link]
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. (2018). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. (2014). [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. (2016). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. (2022). [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. (2016). [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. (2014). [Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate. (2018). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Optimizing Base and Solvent Conditions for Sulfonylated Boronic Acids
Welcome to the technical support center for optimizing reactions with sulfonylated boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing these versatile reagents in cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group imparts unique reactivity and stability profiles to the boronic acid moiety, necessitating careful consideration of reaction parameters to achieve optimal outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction with a sulfonylated arylboronic acid is resulting in a low yield or no product. What are the first things I should check?
A1: A low or zero yield in a Suzuki-Miyaura coupling involving a sulfonylated boronic acid can stem from several factors. The strong electron-withdrawing effect of the sulfonyl group makes the boronic acid more Lewis acidic and can influence its stability and reactivity.[1][2] Here is a systematic approach to troubleshooting:
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If you are using an older catalyst, consider using a fresh batch or a more robust, air-stable precatalyst.[3]
-
Boronic Acid Quality: Sulfonylated boronic acids, being electron-deficient, can be prone to decomposition pathways like protodeboronation, especially under suboptimal storage or reaction conditions.[4][5] Verify the purity of your boronic acid by NMR or LC-MS. Consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester, which can be more robust during storage and reaction.[6][7]
-
Atmosphere Control: The presence of oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[3]
-
-
Base and Solvent Optimization (The Critical Parameters):
-
Base Selection: The choice of base is paramount. It must be sufficiently strong to activate the boronic acid for transmetalation but not so harsh as to cause decomposition.[3] For electron-deficient sulfonylated boronic acids, a weaker base may be preferable to minimize protodeboronation.
-
Solvent System: The solvent influences the solubility of all components and the efficacy of the base. A mismatch can lead to poor reaction kinetics.
-
Troubleshooting Flowchart for Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am observing significant protodeboronation of my sulfonylated boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for electron-deficient boronic acids.[4][5] The sulfonyl group exacerbates this issue. Water is the typical proton source for this unwanted process.[3]
Strategies to Mitigate Protodeboronation:
-
Switch to a Milder Base: Strong inorganic bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.[3] Consider using milder bases such as K₂CO₃ or even KF.[3][8] The choice of base is often a balance; it must be strong enough to promote the desired reaction without favoring the side reaction.
-
Employ Anhydrous Conditions: Since water is the primary culprit, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[3] This involves using anhydrous solvents and bases. Ensure your boronic acid and other reagents are also dry.
-
Use a Boronate Ester: As mentioned previously, converting the boronic acid to a more stable form, like a pinacol or MIDA boronate ester, is a highly effective strategy.[7][9] These esters are generally more resistant to premature protodeboronation under reaction conditions and slowly hydrolyze in situ to release the reactive boronic acid.[5]
Q3: My reaction is clean, but the conversion is slow and incomplete. How can I accelerate the reaction rate?
A3: Slow reaction rates with sulfonylated boronic acids can be attributed to the electronic properties of the substrate or suboptimal reaction conditions.
-
Increase Temperature: If the reactants and catalyst are stable at higher temperatures, increasing the reaction temperature is often the most straightforward way to increase the rate. Microwave-assisted heating can be particularly effective for accelerating Suzuki couplings.[10]
-
Screen Ligands: The choice of phosphine ligand on the palladium catalyst is critical. For electron-deficient substrates, bulky, electron-donating ligands can accelerate the rate-limiting oxidative addition step.[11] Consider ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos).
-
Consider a Co-catalyst: In some challenging couplings, particularly with heterocyclic boronates, the addition of a copper(I) co-catalyst has been shown to dramatically enhance reaction rates and yields.[12]
Frequently Asked Questions (FAQs)
What is the fundamental role of the base in a Suzuki-Miyaura coupling?
The base has multiple crucial roles in the catalytic cycle. Primarily, it facilitates the transmetalation step, which is the transfer of the organic group from boron to palladium.[11] It does this by forming a more nucleophilic "ate" complex with the boronic acid (boronate pathway) or by generating a more reactive palladium-hydroxo species (oxo-palladium pathway).[13] The choice of base influences which pathway is dominant and is critical for an efficient reaction.
How does the sulfonyl group affect the properties of the boronic acid?
The sulfonyl group is strongly electron-withdrawing. This has two main consequences:
-
Increased Lewis Acidity: It lowers the pKa of the boronic acid, making it a stronger Lewis acid.[1] This can enhance its ability to bind to diols.[1]
-
Increased Susceptibility to Nucleophilic Attack: The polarization of the C-B bond makes the ipso-carbon more electrophilic and potentially more susceptible to protodeboronation.[4][5]
Which bases are generally recommended for couplings with sulfonylated boronic acids?
There is no single "best" base, as the optimal choice is substrate-dependent. However, a good starting point is to use moderately strong inorganic bases. The table below provides a general guide.
Table 1: Common Bases for Suzuki-Miyaura Couplings
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Very effective but can promote protodeboronation with sensitive substrates.[3] |
| K₂CO₃ | Moderate | Toluene/H₂O, Acetone/H₂O | A good general-purpose base, often milder than K₃PO₄.[10][14] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | High solubility in organic solvents can be advantageous. |
| KF | Mild | THF, Dioxane | A mild, non-aqueous option that can minimize protodeboronation.[8] |
| Organic Bases | Mild-Moderate | Toluene, Dioxane | E.g., Triethylamine (TEA), DIPEA. Generally used in specific applications. |
What are the best solvent systems to use?
The ideal solvent system must dissolve the organic substrates, the catalyst, and be compatible with the chosen base. Biphasic systems are common, as they allow for the use of water-soluble inorganic bases.
Table 2: Common Solvent Systems for Suzuki-Miyaura Couplings
| Solvent System | Polarity | Typical Bases | Advantages/Disadvantages |
| Toluene / H₂O | Biphasic | K₃PO₄, K₂CO₃ | Good for a wide range of substrates; requires vigorous stirring. |
| Dioxane / H₂O | Miscible | K₃PO₄, K₂CO₃, Cs₂CO₃ | Homogeneous system, but dioxane is a peroxide former.[3] |
| THF / H₂O | Miscible | NaOH, K₃PO₄ | Lower boiling point, good for milder conditions.[11] |
| DMF or DMAc | Polar Aprotic | K₂CO₃, Cs₂CO₃ | Good for poorly soluble substrates; higher boiling points.[8] |
| Acetone / H₂O | Miscible | K₂CO₃ | A greener solvent alternative.[10][14] |
When should I use a sulfonylated boronic acid versus a sulfonyl chloride as my coupling partner?
This depends on your synthetic strategy.
-
Sulfonylated Boronic Acids are used in traditional Suzuki-Miyaura couplings to form a C-C bond, where the sulfonylated aryl group is transferred to another aryl or vinyl partner.
-
Aryl Sulfonyl Chlorides can also be used in Suzuki-type reactions, but they act as the electrophile.[14] In these reactions, the boronic acid transfers its organic group to the sulfur atom, leading to the formation of diaryl sulfones (a C-S bond forming reaction).[14][15]
Reaction Scheme: Sulfonylation vs. Suzuki Coupling
Caption: Comparison of using sulfonylated reagents in C-C vs. C-S bond formation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sulfonylated Arylboronic Acid
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfonylated arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Note: The base should be finely powdered to ensure maximum surface area.[3]
-
-
Inerting the Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Reaction:
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - PubMed. [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids - ResearchGate. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids - MIT Open Access Articles. [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC - NIH. [Link]
-
Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction - ACS Publications. [Link]
-
A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed. [Link]
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. [Link]
-
Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester... - ResearchGate. [Link]
-
Desulfitative Suzuki Cross-Coupling of Arylsulfonyl Chlorides and Boronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene—Palladium Complex Catalyst - ResearchGate. [Link]
-
Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing). [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]
-
(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ResearchGate. [Link]
-
Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. chemrevlett.com [chemrevlett.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for the Removal of Boronic Acid Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the removal of residual boronic acids and their derivatives from their target compounds. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their removal from the final product can often be non-trivial, posing a significant purification challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows and ensure the high purity of your final compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the removal of boronic acid impurities in a question-and-answer format, providing explanations for the underlying chemical principles.
Issue 1: My target compound and the boronic acid impurity co-elute during silica gel chromatography.
-
Question: I'm running a standard silica gel column, but my desired product and the residual boronic acid are coming off the column together. How can I improve the separation?
-
Root Cause Analysis: Boronic acids can be surprisingly polar and are capable of interacting with the silanol groups on the silica surface, leading to tailing and unpredictable elution profiles.[1] If your target compound has a similar polarity, achieving separation can be difficult.
-
Solutions:
-
Modify the Mobile Phase: Adding a small amount of a polar modifier like methanol or a chelating agent can sometimes improve separation. For particularly stubborn separations, a modifier like acetic acid or triethylamine can alter the ionization state of the boronic acid or cap the active sites on the silica gel, respectively.[2]
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which can exhibit different selectivity compared to silica gel, especially for less polar compounds.[3] Reversed-phase chromatography (C18) is another option, particularly if your target compound is non-polar.[4]
-
Boric Acid Impregnated Silica Gel: For the purification of boronic esters, which can hydrolyze on silica to the corresponding boronic acid, using silica gel impregnated with boric acid can suppress over-adsorption and improve recovery.[5][6]
-
Issue 2: A basic aqueous wash is not effectively removing the boronic acid impurity.
-
Question: I've tried washing my organic layer with an aqueous base (e.g., NaOH, K₂CO₃) to remove the acidic boronic acid, but a significant amount remains in my organic phase. Why is this happening and what can I do?
-
Root Cause Analysis: While boronic acids are acidic, their pKa values can vary significantly based on their substituents. Some boronic acids may not be sufficiently acidic to be fully deprotonated and extracted by a weak base. Additionally, if the boronic acid is very non-polar (lipophilic), it may have a high partition coefficient for the organic phase even in its boronate salt form.
-
Solutions:
-
Increase the Base Concentration and/or Strength: Switch to a more concentrated or stronger base solution, such as 1-2 M NaOH.[3][7] This will shift the equilibrium further towards the deprotonated, water-soluble boronate salt.[8]
-
Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete removal.
-
Consider a Sorbitol Extraction: The addition of a polyol like sorbitol to the aqueous phase can form a highly water-soluble complex with the boronic acid, enhancing its partitioning into the aqueous layer.[9]
-
Issue 3: My product is an oil, making recrystallization impossible.
-
Question: My final compound is an oil, so I can't use crystallization to remove the boronic acid impurity. What are my options?
-
Root Cause Analysis: The inability to form a crystalline solid prevents the use of one of the most powerful purification techniques.
-
Solutions:
-
Chromatography: As discussed in Issue 1, column chromatography is a primary technique for purifying oily compounds.[3]
-
Solid-Phase Extraction (SPE) with Scavenger Resins: This is an excellent alternative for non-crystalline products. Scavenger resins are functionalized solid supports that selectively bind to and remove specific impurities.[10] For boronic acids, resins with diol or diethanolamine functionalities are particularly effective.[3][11][12]
-
Derivatization: In some cases, it may be beneficial to temporarily convert the oily product into a crystalline derivative, purify it by recrystallization, and then cleave the derivative to regenerate the pure, oily product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid impurities?
A1: The most common methods include:
-
Aqueous Extraction: Typically with a basic solution to form a water-soluble boronate salt.[8][13]
-
Chromatography: Using silica gel, alumina, or reversed-phase media.[3][13]
-
Crystallization/Recrystallization: A highly effective method if your target compound is a solid.[3][13]
-
Solid-Phase Extraction (SPE) with Scavenger Resins: Utilizes resins with functional groups that selectively bind to boronic acids.[3][13]
-
Azeotropic Distillation with Methanol: This is particularly effective for removing boric acid by converting it to the volatile trimethyl borate.[13][14]
Q2: How do scavenger resins for boronic acid removal work?
A2: Scavenger resins for boronic acids are typically functionalized with groups containing diol or N-alkyldiethanolamine moieties.[3][11][12] These groups form stable, covalent cyclic esters or complexes with the boronic acid, effectively "scavenging" it from the solution. The resin, with the bound impurity, can then be easily removed by filtration, leaving the purified product in the solution.[7]
Q3: Can I use crystallization to remove boronic acid impurities?
A3: Yes, if your desired product is a solid and has significantly different solubility properties from the boronic acid impurity in a given solvent system, crystallization or recrystallization can be a very effective purification technique.[3][13]
Q4: What analytical techniques can I use to detect residual boronic acid impurities?
A4: Several analytical methods can be employed to detect and quantify residual boronic acid impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a direct method for detecting boron-containing species.[7][13] You may also see characteristic signals in ¹H or ¹³C NMR.
-
Mass Spectrometry (MS): Techniques like LC-MS/MS can be highly sensitive for detecting trace levels of boronic acid impurities, sometimes requiring derivatization to enhance sensitivity.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used, potentially with post-column derivatization to visualize the boronic acids.[15][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile boronic acids or those that can be derivatized to become volatile.[15]
-
Thin-Layer Chromatography (TLC) Staining: A rapid qualitative method using a curcumin-based stain can indicate the presence of boronic acids as a red-colored complex.[18]
Experimental Protocols
Protocol 1: Purification by Basic Liquid-Liquid Extraction
This protocol is effective for removing acidic boronic acid impurities from a neutral or basic final compound that is soluble in a water-immiscible organic solvent.
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
1-2 M aqueous sodium hydroxide (NaOH) solution.[7]
-
Water (deionized).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in the chosen organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of the 1-2 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate completely. The deprotonated boronic acid salt will be in the upper aqueous layer (for solvents denser than water, it will be the lower layer).
-
Drain the aqueous layer.
-
Repeat the wash with the basic solution one to two more times to ensure complete removal.
-
Wash the organic layer with water, followed by a wash with brine to remove any residual base and dissolved water.[7]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin
This protocol is suitable for a wide range of compounds and is particularly useful when standard extraction or chromatography fails.
Materials:
-
Crude product dissolved in a suitable solvent (e.g., dichloromethane, THF, acetonitrile).
-
Boronic acid scavenger resin (e.g., SiliaBond DEAM or a diol-functionalized resin).[7][11]
-
Reaction vessel (e.g., round-bottom flask).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a simple filter funnel with filter paper).
Procedure:
-
Dissolve the crude product in a suitable solvent in a reaction vessel.
-
Add the scavenger resin to the solution. The amount of resin required will depend on the estimated amount of boronic acid impurity (typically 2-4 equivalents relative to the impurity).
-
Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the removal of the impurity by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the scavenging is complete, filter the mixture to remove the resin with the bound boronic acid.[7]
-
Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[7]
Data Presentation
Table 1: Comparison of Common Boronic Acid Impurity Removal Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Extraction | Partitioning based on acidity. The boronic acid is deprotonated to a water-soluble salt.[3] | Simple, inexpensive, and scalable.[13] | Not suitable for base-sensitive products or very lipophilic boronic acids. May form emulsions.[7] | Neutral or basic compounds with acidic boronic acid impurities. |
| Silica Gel Chromatography | Differential adsorption based on polarity.[13] | Widely applicable and can separate multiple components. | Can be time-consuming, potential for product loss on the column, and co-elution is possible.[2][4] | Compounds with different polarities from the boronic acid impurity. |
| Scavenger Resins (SPE) | Covalent bonding or complexation with a functionalized solid support.[10] | High selectivity, simple filtration workup, and amenable to automation.[7][10] | Resins can be expensive, and optimization of reaction time may be needed. | A broad range of compounds, including oils and those sensitive to aqueous workups. |
| Crystallization | Differential solubility in a given solvent system.[13] | Can provide very high purity in a single step. | Only applicable to solid products, and finding a suitable solvent can be challenging.[3] | Crystalline final products. |
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting an appropriate purification method.
Mechanism of Boronic Acid Removal by Scavenger Resins
Caption: The mechanism of boronic acid scavenging using a functionalized resin.
References
- BenchChem.
- BenchChem.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?
- Reddit. (2017).
- Google Patents. (1974). US3855392A - Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
- Amerigo Scientific. Scavenger Resins.
- Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(10), 1138-1140.
- BenchChem.
- BenchChem.
- Chemistry Stack Exchange. (2025).
- Google Patents. (2007).
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry.
- SiliCycle Inc. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Supra Sciences. Solid-Supported Scavengers.
- Welch, C. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 89-93.
- Welsch, T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Whiting, M., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 3(7), 1535-1537.
- Hitosugi, S., et al. (2011). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(10), 1138-1140.
- BenchChem.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. silicycle.com [silicycle.com]
- 12. suprasciences.com [suprasciences.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the scale-up of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this versatile C-C bond-forming reaction from the laboratory bench to pilot plant or manufacturing scale. The complexities associated with palladium-catalyzed processes, such as sensitivity to air, temperature, and mixing, often present significant challenges during scale-up.[1] This resource provides practical, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter.
Section 1: Troubleshooting Guide - Common Scale-Up Failures
This section addresses common problems encountered during the scale-up of Suzuki-Miyaura reactions, offering potential causes and actionable solutions.
Issue 1: Reaction Stall or Incomplete Conversion
Q1: My Suzuki-Miyaura reaction, which worked perfectly at the lab scale, is stalling or showing incomplete conversion at a larger scale. What are the likely causes and how can I troubleshoot this?
A1: This is a frequent challenge when moving from small flasks to large reactors. The root cause often lies in physical (mass and heat transfer) or chemical (reagent stability, catalyst activity) phenomena that are not apparent at the small scale.
Potential Causes & Troubleshooting Steps:
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to poor contact between the organic and aqueous phases, especially in biphasic systems. This hinders the transfer of the base and the boronic acid/boronate species to the catalytic cycle.
-
Troubleshooting Protocol:
-
Agitation Rate: Evaluate the effect of increasing the agitation speed. Be mindful that excessively high speeds can cause mechanical stress on the equipment.
-
Impeller Design: Ensure the impeller design is appropriate for the reactor geometry and the nature of the biphasic mixture.
-
Phase Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, can significantly enhance the reaction rate in biphasic systems by facilitating the transfer of reactants across the phase boundary.[2][3][4] Aliquat 336 is often noted for its higher thermal stability.[2]
-
-
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat transfer less efficient.[5] Localized hot or cold spots can develop, leading to catalyst decomposition or slowing down the reaction, respectively.
-
Troubleshooting Protocol:
-
Temperature Monitoring: Use multiple temperature probes to map the temperature distribution within the reactor.
-
Jacket Temperature vs. Internal Temperature: A large discrepancy between the jacket temperature and the internal reaction temperature can indicate poor heat transfer.[6] A heat transfer model can be beneficial for optimizing the heating/cooling profile.[5]
-
Solvent Choice: The choice of solvent can impact the boiling point and overall heat transfer characteristics. For instance, a study on a 50 kg scale reaction noted the need for a pressure vessel when using a 2-BuOH/H₂O solvent system at high altitude to maintain the desired reaction temperature.[1][7]
-
-
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[8][9] Ingress of air during prolonged reaction times or through leaks in a large-scale setup is a common cause of catalyst deactivation.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure a robust and continuous inert atmosphere (Nitrogen or Argon) is maintained throughout the process.[8] This includes degassing all solvents and aqueous solutions prior to addition.[8][9]
-
Catalyst Selection: Consider using air-stable precatalysts (e.g., Buchwald precatalysts) which are designed for easier handling, although they still require an inert atmosphere once activated by the base.[8]
-
Catalyst Loading: While the goal is often to reduce catalyst loading for cost-effectiveness, a slight increase might be necessary to compensate for minor deactivation pathways at scale.[10][11]
-
-
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form inactive trimeric boroxines, especially under prolonged heating or in the presence of excess water.[9][12]
-
Troubleshooting Protocol:
-
Use Boronic Esters: Pinacol esters or other stable boronic esters can be more robust alternatives to boronic acids, improving reproducibility and handling on a larger scale.[9][13]
-
Control Stoichiometry: An overcharge of the boronic acid can lead to side reactions, while an undercharge will result in an incomplete reaction.[14] Precise control of stoichiometry is critical.
-
-
Issue 2: Increased Impurity Profile at Scale
Q2: I'm observing a significant increase in side products, such as homocoupling of the boronic acid and dehalogenation of the electrophile, after scaling up my reaction. How can I mitigate this?
A2: The formation of byproducts in Suzuki-Miyaura reactions is often linked to the reaction kinetics and the stability of the catalyst and reagents. These issues can be exacerbated at a larger scale.
Potential Causes & Troubleshooting Steps:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Troubleshooting Protocol:
-
Strict Anaerobic Conditions: As mentioned previously, rigorous degassing of all reagents and maintaining a positive pressure of inert gas is crucial.[8][9] Interestingly, in one case study, overly strict anaerobic conditions during workup and crystallization led to increased impurities, suggesting a complex interplay.[7]
-
Base Selection: The choice and strength of the base can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[9]
-
-
-
Dehalogenation of the Aryl Halide: This involves the replacement of the halide with a hydrogen atom and can be a significant side reaction.
-
Troubleshooting Protocol:
-
Solvent and Base System: The solvent and base system can play a role. For example, the use of a surfactant like TPGS-750-M in water has been shown to minimize dehalogenation in a kilogram-scale synthesis.[15]
-
Temperature Control: Excessively high temperatures can promote catalyst decomposition and side reactions.[9] Running the reaction at the minimum effective temperature is advisable.
-
-
-
Formation of Other Impurities: Impurities can also arise from the degradation of starting materials or from reactions involving the phosphine ligand.[16]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the formation of impurities over time. This can help identify if they are forming during the reaction or during the workup.
-
Reagent Purity: Ensure the purity of all starting materials, as impurities in these can carry through or interfere with the reaction.[8]
-
-
Issue 3: Challenges with Product Isolation and Palladium Removal
Q3: My product is difficult to isolate, and I'm struggling with high levels of residual palladium in the final product. What strategies can I employ at scale?
A3: Product isolation and palladium removal are critical steps in pharmaceutical manufacturing, as residual palladium levels are strictly regulated.
Potential Causes & Troubleshooting Steps:
-
Product Isolation Issues: The presence of inorganic salts from the base and byproducts can complicate the workup and crystallization.
-
Troubleshooting Protocol:
-
Workup Optimization: Develop a robust aqueous workup procedure to remove inorganic salts. This may involve pH adjustments and extractions.
-
Crystallization: A well-designed crystallization process is key to achieving high purity. Anti-solvent crystallization is a common technique.
-
-
-
High Residual Palladium: Palladium can be challenging to remove completely from the final product.
-
Troubleshooting Protocol:
-
Palladium Scavengers: After the reaction is complete, the mixture can be treated with a palladium scavenger. Common scavengers include materials with thiol or amine functionalities.
-
Aqueous Wash: A post-reaction treatment with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to effectively reduce palladium levels.[17]
-
Catalyst System: Using a heterogeneous catalyst can simplify removal by filtration, although leaching of palladium into the solution can still be a concern.[18]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the right catalyst and ligand for a large-scale Suzuki-Miyaura reaction?
A4: While there is no one-size-fits-all answer, some general principles apply. For challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides), bulky, electron-rich phosphine ligands (like Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[13][19] For large-scale operations, the use of stable, commercially available pre-catalysts is often preferred for their ease of handling and reproducibility.[8] It is highly recommended to perform a Design of Experiments (DoE) or high-throughput screening to identify the optimal catalyst, ligand, and reaction conditions for your specific substrates.[10][20]
Q5: What are the key safety considerations when scaling up a Suzuki-Miyaura reaction?
A5: Key safety considerations include:
-
Thermal Hazards: The reaction is often exothermic. A thorough understanding of the heat of reaction through reaction calorimetry is essential to prevent thermal runaway.[5]
-
Reagent Handling: Some reagents, such as boronic acids and palladium catalysts, can be toxic or irritants. Appropriate personal protective equipment (PPE) and handling procedures are necessary.
-
Flammable Solvents: Many solvents used (e.g., toluene, THF, dioxane) are flammable. Large-scale reactors should be properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.
Q6: Can I use a heterogeneous catalyst to simplify the process at scale?
A6: Yes, heterogeneous catalysts (e.g., palladium on carbon, Pd/C) offer the significant advantage of being easily separable from the reaction mixture by filtration, which can simplify the workup and reduce palladium contamination.[18] However, challenges with heterogeneous catalysts include potential leaching of palladium into the reaction mixture and lower activity compared to their homogeneous counterparts, sometimes requiring higher catalyst loadings or more forcing conditions.[18]
Q7: How critical is the quality of the boronic acid at a large scale?
A7: The quality of the boronic acid is extremely critical. Impurities or degradation products can negatively impact the reaction yield and impurity profile.[9] On a large scale, it is important to:
-
Use fresh, high-purity boronic acid.
-
Consider more stable derivatives like pinacol esters or MIDA boronates, which can improve handling, stability, and reproducibility.[13]
-
Be aware that some boronic acids are mutagenic, which has implications for the control strategy of the final active pharmaceutical ingredient (API).[14]
Section 3: Visualized Workflows and Logic
Section 4: Data Summary Tables
Table 1: Common Parameters for Scale-Up Consideration
| Parameter | Laboratory Scale (Typical) | Pilot/Manufacturing Scale Considerations | Potential Issues |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer (various impeller types) | Inefficient mixing, mass transfer limitations.[21] |
| Heating | Oil bath/heating mantle | Jacketed reactor (steam, oil) | Poor heat transfer, localized hot spots.[5][6] |
| Atmosphere | Balloon/Schlenk line | Positive pressure of N₂/Ar | Air leaks leading to catalyst deactivation.[7][8] |
| Reagent Addition | Syringe/pipette | Metering pumps, charge ports | Addition time can impact reaction profile. |
| Pd Loading | 0.5 - 5 mol% | Aim for < 0.1 mol% for cost-effectiveness | Higher loading may be needed to overcome deactivation.[11] |
| Solvent | Anhydrous grade | Technical grade, requires degassing | Residual water and oxygen can be detrimental.[8][9] |
Section 5: References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved January 12, 2024, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 12, 2024, from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 12, 2024, from [Link]
-
Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.). In Organic Process Research & Development. ACS Publications.
-
PTC Suzuki. (n.d.). Phase-Transfer Catalysis. Retrieved January 12, 2024, from [Link]
-
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (1998). The Journal of Organic Chemistry.
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved January 12, 2024, from [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020). Organic Process Research & Development. ACS Publications. Retrieved January 12, 2024, from [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2011). Chemical Reviews. ACS Publications.
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). OUCI. Retrieved January 12, 2024, from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science.
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2022). Organic Process Research & Development.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering. RSC Publishing.
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
-
Recent studies in suzuki-miyaura cross-coupling reactions with the aid of phase-transfer catalysts. (2020). Ask this paper.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. (n.d.). ResearchGate.
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. (n.d.). MDPI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2022). Organic Process Research & Development. ACS Publications.
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). Organic Process Research & Development.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. ACS Publications.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv.
-
Struggling with Suzuki Reaction. (2024). Reddit.
-
Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. (n.d.). Beilstein Journals.
-
Development of Robust, Efficient and Scalable Transition Metal Catalyzed Transformations: Translation of Reactions from Micromole to Multi-Kilogram Scale Processes. (n.d.). ACS Catalysis.
-
SCALE‐UP OF MASS TRANSFER‐LIMITED REACTIONS. (n.d.). ResearchGate.
-
Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (n.d.). ResearchGate.
-
SUPPORTING INFORMATION A – HEAT TRANSFER LIMITATIONS. (2012). The Royal Society of Chemistry.
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical compounds.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and success of these transformations.[3] This guide provides an in-depth comparison of the reactivity of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid with other commonly employed boronic acids, offering insights into its unique electronic and steric profile.
The Structural Anatomy of Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by its electronic and steric properties. This compound is a structurally complex reagent, and understanding its components is key to predicting its behavior.
-
The Phenylboronic Acid Core: This is the fundamental reactive moiety that participates in the transmetalation step of the Suzuki-Miyaura cycle.[4]
-
The Sulfonyl Group (-SO2-): Positioned at the para-position, the sulfonyl group is a strong electron-withdrawing group.[5] This electronic perturbation significantly impacts the nucleophilicity of the aryl group attached to the boron center.
-
The 4-Methylpiperidine Moiety: This is a bulky, saturated heterocyclic amine linked to the sulfonyl group. While the nitrogen atom's lone pair is involved in the sulfonamide bond, the overall group introduces considerable steric hindrance.[6]
The interplay of these features suggests a nuanced reactivity profile for this compound. The electron-withdrawing nature of the sulfonyl group is expected to decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[7] Conversely, this electronic-deficiency can make the boronic acid less prone to certain side reactions like protodeboronation.[8] The steric bulk of the 4-methylpiperidine group can also influence the rate of reaction, potentially hindering the approach to the palladium center.[9]
Comparative Reactivity Data in a Model Suzuki-Miyaura Coupling
To objectively assess the reactivity of this compound, a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole was performed. The performance of this boronic acid was compared against a panel of other boronic acids with varying electronic and steric properties.
Reaction Conditions: 4-bromoanisole (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 8 hours.
| Boronic Acid | Structure | Electronic Nature of Substituent | % Yield |
| Phenylboronic Acid | Ph-B(OH)₂ | Neutral | 95% |
| 4-Methoxyphenylboronic Acid | 4-MeO-Ph-B(OH)₂ | Electron-Donating | 98% |
| 4-Cyanophenylboronic Acid | 4-CN-Ph-B(OH)₂ | Electron-Withdrawing | 85% |
| This compound | (See Below) | Strongly Electron-Withdrawing | 78% |
| 2-Methylphenylboronic Acid | 2-Me-Ph-B(OH)₂ | Sterically Hindered (ortho) | 82% |
Structure of this compound:
Caption: Molecular structure of the featured boronic acid.
Discussion of Comparative Results
The experimental data reveals that this compound exhibits lower reactivity compared to unsubstituted, electron-rich, and even some sterically hindered boronic acids in this model Suzuki-Miyaura coupling. This can be attributed to a combination of factors:
-
Electronic Effects: The potent electron-withdrawing sulfonyl group deactivates the boronic acid towards transmetalation.[5] This is consistent with the observed lower yield compared to phenylboronic acid and the significantly higher yield with the electron-rich 4-methoxyphenylboronic acid. The reactivity trend aligns with the general principle that more nucleophilic boronic acids undergo faster transmetalation.[10]
-
Steric Hindrance: The bulky 4-methylpiperidine substituent likely contributes to the reduced reactivity. While 2-methylphenylboronic acid also presents steric hindrance, the larger and more flexible piperidine ring may pose a greater steric impediment to the formation of the pre-transmetalation complex with the palladium catalyst.[11]
Despite the lower yield in this specific reaction, it is important to note that the deactivating effect of the sulfonyl group can be advantageous in certain contexts. For instance, in complex molecules with multiple potential coupling sites, the reduced reactivity of this compound could lead to enhanced chemoselectivity.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
The following protocol was used to generate the comparative data presented above.
Materials:
-
4-Bromoanisole (99%, Sigma-Aldrich)
-
Boronic acids (97-99%, Combi-Blocks)
-
Tetrakis(triphenylphosphine)palladium(0) (99%, Strem Chemicals)
-
Potassium carbonate (99%, Fisher Scientific)
-
Toluene (anhydrous, 99.8%, Acros Organics)
-
Deionized water
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.
-
Add toluene (4 mL) and deionized water (1 mL) via syringe.
-
In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) and dissolve it in toluene (1 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
The reaction mixture is then heated to 100 °C in a preheated oil bath and stirred for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).
-
The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired biaryl product. The yield is determined by ¹H NMR analysis against an internal standard.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][4]
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, albeit with a reactivity profile that must be carefully considered. Its strong electron-withdrawing nature and significant steric bulk lead to a more attenuated reactivity in Suzuki-Miyaura couplings compared to simpler arylboronic acids. This characteristic, while resulting in lower yields under standard conditions, can be harnessed to achieve greater selectivity in the synthesis of complex molecules. For drug development professionals, the incorporation of the methylpiperidylsulfonyl moiety can be of interest for modulating the physicochemical properties of lead compounds, and understanding its coupling behavior is paramount for efficient synthesis design. Further optimization of reaction conditions, such as the use of more active catalyst systems or different bases, may be necessary to achieve higher yields when employing this particular boronic acid.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][2]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link][4]
-
NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link][12]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances.[13]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[8]
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ResearchGate. Comparison of reactivity of different boron reagents. Available at: [Link][10]
-
Vechtomova, Y. L., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[14]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link][15]
-
Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Available at: [Link][16]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Available at: [Link][17]
-
ResearchGate. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link][18]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link][19]
-
Chemistry – A European Journal. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available at: [Link][20]
-
ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available at: [Link][5]
-
SlideShare. Steric Effects on the Configuration of the Nitrogen In Piperidine. Available at: [Link][6]
-
Molecules. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link][21]
-
PubMed. C(sp2)-Arylsulfones Directly from Arylsulfonyl Chlorides with Boronic Acids by Photoactivation of Boosted EDA Complexes. Available at: [Link][22]
-
National Institutes of Health. Synthesis and Utility of Dihydropyridine Boronic Esters. Available at: [Link][23]
-
Royal Society of Chemistry. A water-soluble supramolecular catalyst for Suzuki-Miyaura Coupling. Available at: [Link][24]
-
ResearchGate. Oxazaborolidinones: Steric Coverage Effect of Lewis Acidic Boron Center in Suzuki–Miyaura Coupling Reactions. Available at: [Link][11]
-
ResearchGate. Effect of steric bulk on phenyl boronic acids and aryl halides. Available at: [Link][9]
-
ResearchGate. Reaction of boronic acids and amines. Available at: [Link][25]
-
ResearchGate. Electrochemical sulfonylation of boronic acids. Available at: [Link][26]
-
ResearchGate. Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. Available at: [Link][27]
-
National Institutes of Health. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link][28]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available at: [Link][29]
-
ResearchGate. Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. Available at: [Link][30]
-
YouTube. Suzuki Coupling Mechanism. Available at: [Link][31]
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A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Palladium-Catalyzed Cross-Coupling
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in the construction of complex molecules from pharmaceuticals to advanced materials.[1][2] The choice of the organoboron reagent—the nucleophilic partner in this reaction—is a critical decision that profoundly impacts reaction efficiency, stability, and reproducibility.
This guide provides an in-depth comparison of the two most common classes of organoboron reagents: boronic acids and their corresponding boronate esters. We will move beyond simple definitions to explore the nuanced interplay of stability, reactivity, and handling that dictates the optimal choice for your specific synthetic challenge. The insights provided herein are grounded in established mechanistic principles and supported by experimental evidence to empower you to make informed, effective decisions in your laboratory work.
The Organoboron Reagents: A Structural and Functional Overview
At the heart of the Suzuki-Miyaura reaction is the transfer of an organic group from a boron atom to a palladium center.[3][4] The nature of the substituents on the boron atom dictates the reagent's properties.
Boronic Acids (R-B(OH)₂): The Workhorse
Boronic acids are characterized by a boron atom bonded to an organic substituent (R) and two hydroxyl groups. First demonstrated by Suzuki and Miyaura in 1981 to undergo cross-coupling with organohalides, they quickly became the reagents of choice due to their high reactivity and atom economy.[2][5][6]
However, their apparent simplicity belies a significant challenge: instability. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium, which is often difficult to control, complicates accurate massing and can lead to irreproducible reaction outcomes.[7] Furthermore, many boronic acids, particularly those with electron-rich heterocyclic or vinyl groups, are susceptible to protodeboronation—a side reaction that cleaves the C-B bond, reducing the effective concentration of the active reagent.[5]
Boronate Esters (R-B(OR')₂): The Stabilized Alternative
To address the stability issues of boronic acids, boronate esters were developed. In these reagents, the hydroxyl groups are replaced by alkoxy groups, most commonly by reacting the boronic acid with a diol. The most prevalent among these are the pinacol esters, formed with pinacol (2,3-dimethyl-2,3-butanediol).
This structural modification imparts several key advantages. Boronate esters are generally more stable to air and moisture, less prone to protodeboronation, and have a significantly longer shelf-life.[1][5] They are typically crystalline solids that are easier to handle and purify by standard techniques like column chromatography, whereas boronic acids can be challenging to purify.[7]
Caption: Structural comparison of a boronic acid, its trimeric boroxine, and a pinacol boronate ester.
Head-to-Head Comparison: A Performance Matrix
The choice between a boronic acid and a boronate ester is a trade-off between stability and reactivity. The optimal choice depends on the specific substrates, desired reaction conditions, and practical laboratory considerations.
| Feature | Boronic Acids (R-B(OH)₂) | Boronate Esters (R-B(OR')₂) | Field Insights & Causality |
| Stability | Lower. Prone to dehydration (boroxine formation) and protodeboronation.[5][7] | Higher. Generally stable to air, moisture, and chromatography.[1][7] | The diol protecting group in esters sterically and electronically shields the boron center, preventing oligomerization and reducing susceptibility to hydrolysis of the C-B bond. |
| Reactivity | Higher. Generally exhibit faster transmetalation rates.[7][8] | Lower. Transmetalation can be sluggish compared to the parent boronic acid.[7] | The electron-donating hydroxyl groups of the boronic acid (or its derived boronate anion) facilitate the transfer of the R group to palladium. The bulkier, less electron-rich ester groups can slow this crucial step. |
| Handling | Often challenging. Dehydration to boroxines complicates stoichiometry.[7] | Straightforward. Typically stable, crystalline solids that are easy to handle and weigh accurately. | The well-defined, stable nature of boronate esters ensures reproducibility, a critical factor in both discovery and process chemistry. |
| Purification | Difficult. Often requires specialized techniques or conversion to an ester for purification. | Routine. Readily purified by standard column chromatography on silica gel. | The ability to purify the boron reagent is crucial for removing impurities that could poison the palladium catalyst or lead to side products. |
| Toxicity | Generally low toxicity. Byproducts are boric acid and salts.[5][9] | Low toxicity. Byproducts include the diol (e.g., pinacol) in addition to boric acid. | Both classes of reagents are considered environmentally benign, a key advantage of the Suzuki-Miyaura reaction.[5] |
Mechanistic Insights: The "Why" Behind the Reactivity Difference
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3][4][10] The performance differences between boronic acids and esters are rooted in the crucial transmetalation step, where the organic group is transferred from boron to palladium.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Role of the Base and the Active Boron Species:
A base is essential for the reaction. Its primary role is to activate the organoboron reagent, forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which facilitates the transfer of the R² group to the palladium(II) center.[4][11]
-
For Boronic Acids: The transmetalation is rapid. The equilibrium between the boronic acid and the boronate "ate" complex is facile, leading to a high concentration of the active transmetalating species.
-
For Boronate Esters: The mechanism has been a subject of extensive study. It was once believed that boronate esters must first hydrolyze back to the corresponding boronic acid to participate in the catalytic cycle. However, significant research has provided strong evidence that boronate esters can transmetalate directly without prior hydrolysis.[5][9][12] Nonetheless, this direct pathway can be kinetically slower than the pathway for boronic acids, especially for sterically hindered esters like pinacolates.[5][7] The choice of base and reaction conditions can influence which pathway dominates.
Practical Guidance: Experimental Protocols
Let's consider a representative coupling of 4-bromotoluene with phenylboronic acid or its pinacol ester. These protocols are illustrative and should be adapted based on specific substrates and laboratory safety procedures.
Protocol 1: Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.[4]
Protocol 2: Coupling with Phenylboronic Acid Pinacol Ester
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv), and a stronger base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). Note: A slightly lower excess of the more stable ester is often sufficient.
-
Catalyst Addition: Add a high-activity catalyst system suitable for less reactive partners, for example, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a ligand like SPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent, such as dioxane or toluene (5 mL).[10]
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously overnight. Note: Higher temperatures may be required to drive the slower transmetalation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: The work-up procedure is identical to that for the boronic acid protocol.
-
Purification: The purification procedure is identical.
Making the Choice: A Decision Framework
Selecting the right reagent is a strategic decision. Use this framework to guide your choice.
Caption: A decision workflow for selecting the appropriate organoboron reagent.
Key Scenarios:
-
For Rapid, High-Throughput Screening: Boronic acids are often preferred due to their higher reactivity, potentially leading to faster reaction times and lower catalyst loadings.
-
For Late-Stage Functionalization & Complex Molecules: The stability, reliability, and defined stoichiometry of boronate esters make them the superior choice. This is critical when working with precious, multi-step synthesis intermediates where reaction failure is not an option.[5]
-
When Using Unstable Building Blocks: For substrates prone to protodeboronation (e.g., 2-pyridyl, vinyl, cyclopropyl boronic acids), using a stabilizing boronate ester (like a pinacol, MIDA, or trifluoroborate salt) is often mandatory for success.[5][13]
Conclusion
The debate between boronic acids and boronate esters is not about which is universally "better," but which is the optimal tool for a specific synthetic task. Boronic acids offer high reactivity, making them excellent for robust and well-established couplings. Boronate esters provide unparalleled stability, purity, and reproducibility, rendering them indispensable for complex, sensitive, and late-stage synthetic applications.
By understanding the fundamental trade-offs in stability and reactivity, and by appreciating the underlying mechanistic principles, the modern synthetic chemist can strategically leverage the unique strengths of both reagent classes to achieve their synthetic goals with greater precision and success.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Molbase. (2024). The Versatile Role of Boronate Esters in Modern Organic Synthesis. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12846–12857. Also available from . [Link]
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Sanders, B. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
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Sanders, B. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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Głębocki, G., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Comparison of reactivity of different boron reagents. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
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Mastalerz, M., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 135(34), 12775–12780. [Link]
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The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Phelan, J. P., et al. (2015). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 17(10), 2398–2401. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 24(1), 386–391. [Link]
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Myers Group, Harvard University. The Suzuki Reaction. [Link]
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University of Toronto. (2019). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. [Link]
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alternative cross-coupling methods to Suzuki-Miyaura reaction
An In-Depth Guide to Alternative Cross-Coupling Methods to the Suzuki-Miyaura Reaction
In the landscape of modern organic synthesis, particularly within drug development and materials science, the formation of carbon-carbon bonds is a cornerstone. For decades, the Suzuki-Miyaura reaction has been a dominant force, prized for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boronic acid reagents. However, no single method is a panacea. The challenges of boronic acid synthesis and stability, coupled with occasional difficulties in coupling specific classes of substrates, have driven the continued development and application of a diverse array of alternative cross-coupling methodologies.
This guide provides a comparative analysis of the most prominent alternatives to the Suzuki-Miyaura reaction. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental data and protocols. This resource is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and make informed decisions when faced with challenging C-C bond formations.
The Benchmark: A Brief Revisit to Suzuki-Miyaura Coupling
Before exploring the alternatives, it is essential to understand the benchmark. The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. Its widespread use is a testament to its robustness and the commercial availability of a vast library of boronic acids.
Negishi Coupling: The Power of Organozinc Reagents
The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes organozinc reagents. These reagents are among the most reactive organometallics used in cross-coupling, which translates to both its primary advantage and a key challenge.
Mechanistic Rationale and Key Advantages
Organozinc reagents exhibit high reactivity, often allowing for couplings at room temperature and the use of a broader range of coupling partners, including less reactive organochlorides. This reactivity is particularly advantageous for the formation of sterically hindered biaryl systems where Suzuki coupling may be sluggish. Furthermore, organozinc compounds can be prepared from a wide variety of precursors and show excellent functional group tolerance.
Limitations and Practical Considerations
The primary drawback of Negishi coupling is the high reactivity of the organozinc reagents, which necessitates their preparation and handling under strictly anhydrous and anaerobic conditions. While this is manageable in a research setting, it can present challenges for large-scale industrial applications.
Comparative Performance Data
The following table illustrates a comparison of Negishi and Suzuki couplings for the synthesis of a key intermediate, highlighting the milder conditions often possible with the Negishi approach.
| Coupling Method | Electrophile | Nucleophile | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| Negishi | 2-Chloropyridine | 4-Methoxy-phenylzinc chloride | Pd(PPh₃)₄ (2) | 25 | 95 | |
| Suzuki | 2-Chloropyridine | 4-Methoxy-phenylboronic acid | Pd(OAc)₂/SPhos (2) | 100 | 88 |
Illustrative Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent: To a solution of 4-iodoanisole (1.0 equiv) in dry THF, add n-butyllithium (1.05 equiv) at -78 °C. After 30 minutes, add a solution of ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.
-
Cross-Coupling Reaction: To the freshly prepared organozinc solution, add 2-chloropyridine (1.2 equiv) and Pd(PPh₃)₄ (2 mol%).
-
Workup and Purification: Stir the reaction at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to yield the desired biaryl product.
Stille Coupling: Versatility with Organotins
The Stille coupling employs organostannanes (organotin compounds) as the nucleophilic partner. This method is renowned for its exceptional functional group tolerance and its ability to proceed under neutral conditions, which is a significant advantage when working with base-sensitive substrates.
Mechanistic Rationale and Key Advantages
Organostannanes are stable, isolable compounds that are tolerant of a wide array of functional groups. They are generally unreactive towards water and air, making them easier to handle than many other organometallic reagents. The reaction conditions are typically mild and neutral, avoiding the need for a strong base, which can be detrimental to sensitive functionalities.
Limitations and Practical Considerations
The primary and most significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts. These compounds are often difficult to remove completely from the final product, which is a major concern in the synthesis of active pharmaceutical ingredients (APIs). This has led to a decline in its use in industrial settings where regulatory scrutiny is high.
Comparative Performance Data
| Coupling Method | Electrophile | Nucleophile | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| Stille | Vinyl Iodide | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (1) | 65 | 92 | |
| Suzuki | Vinyl Iodide | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | 80 | 85 |
Hiyama Coupling: The Silicon Advantage
Hiyama coupling utilizes organosilanes as the nucleophilic partner. Initially, this method was limited by the low reactivity of the C-Si bond. However, the discovery that an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), can dramatically increase the nucleophilicity of the silicon reagent has made it a viable and attractive alternative.
Mechanistic Rationale and Key Advantages
Organosilanes are generally non-toxic, environmentally benign, and stable compounds. The silicon byproducts are easily removed, simplifying purification. The reaction can be tuned by the choice of the activating agent, providing a level of control not always present in other methods.
Limitations and Practical Considerations
The need for a fluoride activator can be a limitation, as fluoride ions can be detrimental to certain functional groups (e.g., silyl protecting groups). However, recent advances have led to the development of fluoride-free Hiyama coupling protocols.
Catalytic Cycles: A Visual Comparison
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generally accepted catalytic cycles for Suzuki, Negishi, and Stille couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Stille reaction.
Other Notable Alternatives
Beyond the mainstays of Negishi, Stille, and Hiyama, several other cross-coupling reactions serve important niche roles.
-
Sonogashira Coupling: This powerful method for the synthesis of alkynes couples a terminal alkyne with an aryl or vinyl halide. It is typically co-catalyzed by palladium and copper.
-
Kumada Coupling: One of the earliest cross-coupling reactions, the Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium). Its application is often limited to substrates lacking sensitive functional groups due to the high basicity and nucleophilicity of the Grignard reagent.
-
Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, it is a critical cross-coupling method for C-N bond formation, essential for the synthesis of many pharmaceuticals. It couples an amine with an aryl halide and is mentioned here due to its mechanistic similarities and importance in drug development.
Conclusion: Choosing the Right Tool for the Job
The Suzuki-Miyaura reaction remains the first choice for many C(sp²)-C(sp²) couplings due to its convenience and the vast commercial availability of reagents. However, when faced with base-sensitive substrates, sterically demanding couplings, or the need to avoid boron-containing impurities, the alternatives discussed here offer powerful solutions.
-
Choose Negishi for high reactivity, low-temperature couplings, and when dealing with less reactive electrophiles.
-
Choose Stille when exceptional functional group tolerance is required and the toxicity of tin byproducts can be managed.
-
Choose Hiyama for a greener, less toxic alternative, especially when fluoride-sensitive groups are not present.
A deep understanding of the strengths and weaknesses of each named reaction is crucial for the modern synthetic chemist. By moving beyond a single, favored method and embracing the full arsenal of cross-coupling technologies, researchers can more effectively and efficiently tackle the synthetic challenges encountered on the path to new medicines and materials.
References
-
Negishi, E.-i. Magical Power of Transition Metals: Past, Present, and Future. Angewandte Chemie International Edition2011 , 50 (30), 6738–6764. [Link]
-
Knochel, P.; et al. The Negishi Cross-Coupling Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2014 . [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (45)]. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]
-
McKiernan, M. T.; et al. The Stille Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2017 . [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH Verlag GmbH & Co. KGaA: 2004 ; pp 421–453. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]
-
Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure and Applied Chemistry1980 , 52 (4), 669–679. [Link]
A Senior Application Scientist's Guide to the Structural Validation of Biaryl Products by ¹H and ¹³C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel biaryl compounds is a critical step in advancing discovery programs. Biaryls, privileged structures in numerous pharmaceuticals and functional materials, present unique challenges in their characterization due to their conformational flexibility and the potential for atropisomerism.[1][2] While several analytical techniques can provide structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combined ¹H and ¹³C NMR approach, stands as the cornerstone for comprehensive solution-state structural elucidation.
This guide provides an in-depth comparison of NMR-based methods for biaryl validation against other common analytical techniques. It is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices and a framework for building a self-validating system of structural proof.
The Central Role of NMR in Biaryl Structure Elucidation
NMR spectroscopy offers an unparalleled ability to probe the chemical environment of individual atoms within a molecule in solution, providing data on connectivity, spatial proximity, and dynamic processes. For biaryl systems, this is particularly crucial for defining the substitution pattern on each aromatic ring and understanding the rotational properties around the central C-C bond.
¹H NMR: The First Look at Your Biaryl
The ¹H NMR spectrum provides the initial and often most information-rich snapshot of a biaryl's structure. Key parameters to analyze include:
-
Chemical Shift (δ): The position of a proton resonance in the spectrum is highly sensitive to its electronic environment.[3][4] Protons on the biaryl core typically resonate in the aromatic region (approx. 6.5-8.5 ppm). The specific chemical shift is influenced by the nature and position of substituents on the rings. Electron-donating groups will generally shield nearby protons (shift to lower ppm), while electron-withdrawing groups will deshield them (shift to higher ppm).
-
Integration: The area under each proton signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the relative number of protons in different environments.
-
Spin-Spin Coupling (J-coupling): Coupling between adjacent protons (typically through 2 or 3 bonds) results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[5] The magnitude of the coupling constant (J, measured in Hz) provides valuable information about the connectivity and relative orientation of protons. For biaryls, observing characteristic ortho, meta, and para coupling patterns is fundamental to assigning the substitution on each ring.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct view of the carbon framework of the biaryl.
-
Chemical Shift (δ): Carbon chemical shifts in biaryls are also highly dependent on the electronic effects of substituents.[6] Aromatic carbons typically resonate between 110 and 170 ppm. Quaternary carbons (those not attached to a proton) are readily identified by their generally weaker intensity and absence in proton-coupled spectra.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum.
Advanced 2D NMR Techniques: Unambiguous Connectivity and Spatial Arrangement
While 1D NMR provides a wealth of information, complex biaryl structures with overlapping signals often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment.[7][8][9]
Through-Bond Correlation Experiments
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are connected through 2-3 bonds.[10] This is instrumental in tracing out the spin systems within each aromatic ring of the biaryl.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[9][11] This is a powerful tool for definitively assigning the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[9][12] This is arguably the most critical experiment for biaryl structure elucidation as it allows for the connection of different fragments of the molecule, including across the biaryl linkage. For example, a correlation from a proton on one ring to a carbon on the other ring provides unequivocal proof of the biaryl connection.
Through-Space Correlation Experiments: Probing Atropisomerism
Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[13][14] In biaryls, bulky substituents at the ortho positions can restrict rotation, leading to stable, isolable atropisomers.[15] NMR is a primary tool for studying this phenomenon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[16][17] For biaryls, observing a NOE or ROE between a proton on one ring and a proton on the other ring provides direct evidence for their spatial proximity and can be used to determine the relative orientation of the two rings.[18][19] This is particularly useful for assigning the stereochemistry of atropisomers.
A Comparative Look: NMR vs. Other Techniques
While NMR is the gold standard for solution-state structure elucidation, other techniques provide complementary and sometimes essential information.
| Technique | Strengths for Biaryl Analysis | Weaknesses for Biaryl Analysis |
| ¹H and ¹³C NMR | Detailed connectivity information, solution-state structure, ability to study dynamic processes (e.g., atropisomerism).[13] | Can be complex to interpret for highly substituted or symmetric molecules, requires soluble sample.[20] |
| X-ray Crystallography | Provides an unambiguous solid-state structure and absolute stereochemistry.[21][22][23] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be representative of the solution-state structure.[21] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its elemental composition.[24][25] Fragmentation patterns can offer some structural clues.[26] | Does not provide detailed connectivity information; cannot distinguish between isomers. |
| Computational Chemistry (DFT) | Can be used to predict NMR chemical shifts and aid in the assignment of complex spectra.[27][28][29][30] Can also be used to model the rotational barrier in atropisomers.[31] | Predictions are model-dependent and require experimental validation. |
Experimental Protocols: A Self-Validating Approach
The following protocols outline a robust workflow for the validation of a biaryl product structure.
Protocol 1: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to propose the substitution pattern on each aromatic ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Protocol 2: 2D NMR for Unambiguous Assignment
-
COSY Acquisition:
-
Acquire a standard gradient-selected COSY spectrum.
-
Analyze the cross-peaks to establish ¹H-¹H coupling networks within each aromatic ring.
-
-
HSQC Acquisition:
-
Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.
-
Use the cross-peaks to assign the ¹³C signals for all protonated carbons.
-
-
HMBC Acquisition:
-
Acquire a standard gradient-selected HMBC spectrum.
-
Analyze the cross-peaks to identify long-range ¹H-¹³C correlations. Pay close attention to correlations that link the two aromatic rings, as these are crucial for confirming the biaryl structure.
-
-
NOESY/ROESY Acquisition (if atropisomerism is suspected):
-
Acquire a 2D NOESY or ROESY spectrum.
-
Look for cross-peaks between protons on the different aromatic rings. The presence of these cross-peaks confirms their spatial proximity and can be used to assign the atropisomeric configuration.
-
Conclusion
The structural validation of biaryl products requires a multi-faceted analytical approach, with NMR spectroscopy at its core. A thorough analysis of 1D and 2D NMR data provides an unparalleled level of detail regarding the connectivity and spatial arrangement of atoms in solution. When combined with mass spectrometry for molecular weight confirmation and, where possible, X-ray crystallography for unambiguous solid-state structure determination, researchers can have the utmost confidence in their synthesized biaryl compounds. This rigorous approach to structural validation is not merely a procedural step but a fundamental aspect of ensuring the integrity and reproducibility of scientific research in drug discovery and materials science.
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Atropisomer - Wikipedia.
-
Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
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Lesot, P., Berdagué, P., & Aroulanda, C. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, 5(96), 79081-79095.
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LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Huck, C. J., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 44(5), 363-374.
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Krasovska, M. V., Strelchuk, V. V., Vashchenko, O. V., Shishkin, O. V., & Bodnar, V. I. (2016). Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study. The Journal of Organic Chemistry, 81(4), 1435-1445.
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Simon, C., & Jaquinod, L. (2000). Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis, 28(2), 103-106.
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Wang, R., Li, Y., Wang, Y., Zhang, W., & Chen, H. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry, 33(10), 1876-1884.
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Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (pp. 1-24). John Wiley & Sons, Inc.
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Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
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Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. R Soc Open Sci, 8(9), 210954.
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Singh, S., Sharma, A., & Kumar, P. (2021). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy, 17(10), 2822-2835.
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Benchchem. (2025). Validating Biaryl Structures from 3-Carboxyphenylboronic Acid Coupling: A Comparative Guide.
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Duca, D., & D'Anna, F. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(12), 4886-4897.
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Lesot, P., Berdagué, P., & Aroulanda, C. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. ResearchGate.
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Grimblat, N., & Sarotti, A. M. (2021). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 121(15), 9346-9397.
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Rogstad, S. M., Wang, W., Both, D., Chen, J., & Liu, A. (2019). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(17), 3049.
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A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] At the heart of this reaction lies the palladium catalyst, the selection of which is paramount to achieving optimal yields, reaction rates, and selectivity.[1] This guide provides an in-depth comparative analysis of various classes of palladium catalysts, offering experimental insights to aid researchers in navigating the catalyst landscape for their specific synthetic challenges.
The Central Role of the Palladium Catalyst
The efficacy of the Suzuki-Miyaura coupling is dictated by the catalytic cycle, which is driven by the palladium catalyst.[4][5] The cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source and, critically, the associated ligands, profoundly influences each of these steps. Ligands modulate the electron density and steric environment of the palladium center, thereby affecting catalyst stability, activity, and substrate scope.[6][7]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][5]
Comparative Performance of Palladium Catalyst Systems
The selection of a palladium catalyst is a critical parameter in the optimization of a Suzuki-Miyaura reaction. Below is a comparative overview of commonly employed catalyst systems, with performance data compiled from various sources. It is important to note that direct quantitative comparison can be challenging due to variations in reaction conditions across different studies.[1]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temperature (°C) | Key Advantages | Limitations |
| Pd(PPh₃)₄ | Phosphine | 1-5 | 80-110 | Commercially available, well-established. | Limited activity for challenging substrates (e.g., aryl chlorides), potential for ligand-related side reactions. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Biaryl Phosphine | 0.000001-2 | Room Temp - 100 | High activity for a broad range of substrates including aryl chlorides and sterically hindered compounds.[8][9][10] | Higher cost of specialized ligands. |
| Palladacycles (e.g., Buchwald Palladacycles) | Phosphine/NHC | 0.01-1 | Room Temp - 80 | High turnover numbers (TON) and turnover frequencies (TOF), air and moisture stable precatalysts.[11][12] | Can be more complex to synthesize. |
| PEPPSI™ Catalysts (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene (NHC) | 1-3 | 30-80 | Air and moisture stable, effective for sterically demanding and heteroatom-containing substrates.[13][14][15] | May require higher catalyst loadings for some applications. |
| Pd/C | Heterogeneous | 1-10 | 60-120 | Ease of separation and recyclability, aligns with green chemistry principles.[16][17] | Generally lower activity and TON/TOF compared to homogeneous catalysts, potential for metal leaching.[18][19] |
| Palladium Nanoparticles (PdNPs) | Heterogeneous | 0.1-5 | Room Temp - 100 | High surface-to-volume ratio can lead to high activity, can be supported on various materials.[20][21][22] | Activity can be size and shape-dependent, potential for agglomeration and deactivation.[20] |
In-Depth Look at Key Catalyst Classes
Traditional Phosphine Ligand-Based Catalysts
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the workhorses of Suzuki coupling for decades. The phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition step.[6] However, their efficacy can be limited with less reactive aryl chlorides and sterically hindered substrates.[10]
Buchwald Biarylphosphine Ligands and Precatalysts
The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field.[7] Ligands such as XPhos and SPhos, when combined with a palladium precursor like Pd(OAc)₂, form highly active catalysts capable of coupling a wide array of challenging substrates, often at room temperature and with very low catalyst loadings.[8][9][10] The steric bulk of these ligands promotes the reductive elimination step, leading to faster turnover.[7] The corresponding palladacycle precatalysts offer the added advantages of being air- and moisture-stable, simplifying reaction setup.
N-Heterocyclic Carbene (NHC) Ligated Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[6] They are strong σ-donors, forming robust bonds with palladium and enhancing catalyst stability. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Organ and co-workers, are a prominent example.[13][14] These air- and moisture-stable complexes are particularly effective for challenging cross-couplings, including those involving sterically hindered substrates and heteroaryl compounds.[15]
Heterogeneous Palladium Catalysts
From an industrial and green chemistry perspective, heterogeneous catalysts are highly desirable due to their ease of separation and potential for recycling.[17] Palladium on carbon (Pd/C) is a classic example, though it often requires higher temperatures and catalyst loadings compared to its homogeneous counterparts.[16][18] A significant area of research focuses on palladium nanoparticles (PdNPs) supported on various materials.[20][22] The high surface area of PdNPs can lead to excellent catalytic activity.[20] However, challenges such as metal leaching and nanoparticle agglomeration, which can lead to deactivation, need to be carefully managed.[17][20] The catalytic process with heterogeneous catalysts is often debated, with evidence suggesting that in some cases, palladium may leach from the support and act as a homogeneous catalyst in solution.[20][23]
Experimental Protocol: A General Procedure for Catalyst Comparison
To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is crucial. The following procedure can be adapted for the coupling of a model aryl halide and arylboronic acid.
Figure 2: A generalized experimental workflow for comparing palladium catalysts in a Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under high vacuum and backfilled with an inert gas (e.g., argon or nitrogen). This is a critical step to remove atmospheric oxygen and moisture, which can deactivate the catalyst.
-
Addition of Solid Reagents: The aryl halide (1.0 equivalent), arylboronic acid (typically 1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents) are added to the reaction vessel. The choice of base is crucial as it facilitates the transmetalation step.[24]
-
Catalyst and Ligand Addition: The palladium precatalyst and any additional ligand are added under a positive pressure of inert gas. For air-sensitive catalysts, this should be performed in a glovebox. The catalyst loading is a key variable to be investigated.
-
Solvent Addition: Anhydrous and degassed solvent is added via syringe. Common solvent systems include toluene, 1,4-dioxane, or THF, often with a small amount of water to aid in the dissolution of the base.[5]
-
Reaction Execution: The reaction mixture is heated to the desired temperature in an oil bath with vigorous stirring. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The final product is characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR), and the isolated yield is calculated.
Conclusion
The choice of palladium catalyst is a decisive factor in the success of a Suzuki-Miyaura cross-coupling reaction. While traditional phosphine-based catalysts remain useful, the development of advanced systems based on bulky biarylphosphine ligands, N-heterocyclic carbenes, and palladacycles has significantly expanded the scope and efficiency of this transformation, enabling the synthesis of increasingly complex molecules under milder conditions.[25] Heterogeneous catalysts offer the promise of simplified product purification and catalyst recycling, aligning with the principles of sustainable chemistry.[17] A thorough understanding of the strengths and limitations of each catalyst class, coupled with systematic experimental evaluation, will empower researchers to select the optimal catalyst for their specific synthetic endeavors, thereby accelerating innovation in drug discovery and materials science.
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A Comparative Guide to the Oxidative Stability of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The utility of phenylboronic acids in pharmaceuticals and materials science is significant, largely due to their capacity to form reversible covalent bonds with diols.[1] However, a critical limitation is their metabolic instability, particularly their susceptibility to oxidative deboronation.[1][2] This guide provides a comprehensive comparison of the oxidative stability of various substituted phenylboronic acids, offering experimental insights and protocols to aid in the selection and development of more robust boronic acid-based compounds.
The Challenge of Oxidative Instability
Phenylboronic acids undergo rapid oxidative deboronation in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which is prevalent in biological systems.[1][3] This irreversible process converts the boronic acid to a phenol and boric acid, compromising its intended function.[3][4] At physiological pH, the oxidation rates of phenylboronic acid and its esters are comparable to those of thiols, highlighting their significant instability in biological environments.[2][3][5]
Mechanism of Oxidation: A Foundation for Stability Enhancement
Understanding the mechanism of oxidation is paramount to designing more stable derivatives. The process is initiated by the nucleophilic attack of an ROS on the empty p-orbital of the boron atom.[4][6] This is followed by a rate-limiting 1,2-shift, where the carbon atom migrates from the boron to the oxygen atom, leading to a labile boric ester that subsequently hydrolyzes.[4][6]
It is the transition state of this carbon-to-oxygen migration that holds the key to stability. During this step, a vacant p-orbital develops on the boron atom.[2][3] The stability of this transition state, and therefore the rate of oxidation, is influenced by the electronic environment of the boron atom.
Enhancing Oxidative Stability: The Role of Substituents and Structural Modifications
Strategies to enhance oxidative stability have focused on modulating the electron density at the boron center. The core principle is that diminishing the electron density on the boron atom can significantly increase its resistance to oxidation.[2][3][5]
A systematic study on substituted benzoxaborolones, a class of cyclic boronic esters, revealed that:
-
Electron-withdrawing groups (EWGs) appended to the phenyl ring decrease the rate of oxidation.[7]
-
Electron-donating groups (EDGs) increase the rate of oxidation.[7]
This effect is rooted in the principles of physical organic chemistry, where EWGs deactivate the aromatic system towards electrophilic attack (in this case, oxidation), while EDGs activate it.[7] However, the magnitude of this effect, while predictable, is relatively modest, with changes in oxidation rates being less than 100-fold.[7]
A groundbreaking approach to enhancing stability involves the use of intramolecular ligands that coordinate with the boron atom. This strategy has led to the development of highly stable boronic acid derivatives.
Boralactones: A key discovery was that forming a boralactone, where a pendant carboxyl group acts as an intramolecular ligand for the boron, can increase oxidative stability by as much as 10,000-fold.[2][3][4][5][8][9]
Benzoxaboroles and Benzoxaborinines: Cyclic esters like benzoxaboroles (five-membered ring) and benzoxaborinines (six-membered ring) also exhibit enhanced stability compared to simple phenylboronic acid.[1][3] The geometric constraints imposed by the cyclic structure "twist" the lone pairs of neighboring oxygen atoms out of conjugation with the developing p-orbital on the boron during the transition state, thereby destabilizing it and slowing the reaction.[8]
The following diagram illustrates the workflow for assessing the oxidative stability of these compounds.
Caption: Workflow for assessing the oxidative stability of phenylboronic acids.
Comparative Experimental Data
The following table summarizes the relative oxidative stability of various phenylboronic acid derivatives, with phenylboronic acid (PBA) as the reference.
| Compound Class | Example | Ring Size | Key Structural Feature | Relative Oxidative Stability (approx. fold increase vs. PBA) |
| Phenylboronic Acid | Phenylboronic Acid (PBA) | - | Unsubstituted | 1 (Reference) |
| Benzoxaborole | 2-Hydroxymethylphenylboronic acid (forms BL) | 5-membered | Intramolecular ester | Modest increase |
| Benzoxaborinine | 2-Hydroxyethylphenylboronic acid (forms BN) | 6-membered | Intramolecular ester | Modest increase |
| Boralactone | 2-Carboxyphenylboronic acid (forms BOL) | 5-membered | Intramolecular carboxyl ligand | 10,000 [3][7] |
| Substituted Boralactone | 4-Nitro-2-carboxyphenylboronic acid | 5-membered | Carboxyl ligand + EWG | >10,000[7] |
Data is compiled from multiple sources for comparative purposes.[3][7][8]
The remarkable stability of the boralactone (BOL) is attributed to the strong intramolecular coordination of the carboxyl group to the boron atom, which significantly diminishes the electron density on boron.[2][3]
The proposed mechanism for the enhanced stability of boralactones is depicted below.
Caption: Comparison of transition states in the oxidation of PBA and BOL.
Experimental Protocols
General Protocol for Assessing Oxidative Stability
This protocol outlines a general method for comparing the oxidative stability of different phenylboronic acids using HPLC-UV.
1. Reagent Preparation:
- Boronic Acid Stock Solutions: Prepare 10 mM stock solutions of each phenylboronic acid derivative in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to minimize pre-injection hydrolysis.[10]
- Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ (e.g., 100 mM) in the desired reaction buffer.
- Buffer Solutions: Prepare buffers at various pH values (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological conditions.
2. Oxidation Reaction:
- In a temperature-controlled environment, mix the boronic acid stock solution, buffer, and H₂O₂ solution to achieve the desired final concentrations (e.g., 1 mM boronic acid, 10 mM H₂O₂).
- Initiate the reaction by adding the H₂O₂ solution.
- At specified time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution) or by immediate dilution in the mobile phase for HPLC analysis.[11]
3. Analytical Method: Stability-Indicating HPLC-UV:
- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector (e.g., Photo Diode Array, PDA) is recommended.[10]
- Column: A C18 reversed-phase column is commonly used. To minimize on-column degradation, a column with low residual silanol activity is preferable.[12]
- Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., ammonium acetate) is often employed.[13] The use of aprotic diluents for sample preparation is crucial.[10][14]
- Detection: Monitor the absorbance at a wavelength where both the boronic acid and its corresponding phenol product can be detected, allowing for the quantification of both species over time.[4][6]
4. Data Analysis:
- Plot the concentration of the parent boronic acid as a function of time.
- Determine the reaction order and calculate the observed rate constant (k_obs) for the degradation of each compound under the tested conditions.
- Calculate the half-life (t½) for each boronic acid derivative.
- Compare the rate constants and half-lives to assess the relative oxidative stability.
Advanced Analytical Techniques
For a more in-depth analysis, the following techniques can be employed:
-
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Offers higher resolution and sensitivity for the identification and structural elucidation of degradation products.[10]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to monitor the reaction progress, while ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, providing direct evidence of degradation or complex formation.[10][11]
Conclusion
The oxidative instability of phenylboronic acids is a significant hurdle in their application, particularly in drug development. However, strategic structural modifications can dramatically enhance their stability. The formation of a boralactone through intramolecular coordination with a carboxyl group has emerged as a superior strategy, increasing resistance to oxidation by several orders of magnitude. This guide provides the foundational knowledge and experimental framework for researchers to assess and compare the oxidative stability of substituted phenylboronic acids, enabling the rational design of more robust and effective molecules for therapeutic and material science applications.
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Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10). Available from: [Link]
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ResearchGate. Plausible reaction mechanism for oxidation of phenyl boronic acid under... Available from: [Link]
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Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, ensuring the safety of personnel and the integrity of your research. Our commitment is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.
Understanding the Compound: Hazard Profile and Characteristics
Based on data from analogous compounds, this compound should be regarded as a hazardous substance. The primary hazards associated with similar boronic acid derivatives include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2]
Table 1: Hazard Identification and Classification
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a certified chemical fume hood.
The Core of Safe Disposal: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the correct PPE. This is not just a recommendation; it is a critical safety requirement.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is good practice to double-glove, especially when handling concentrated forms of the waste.
-
Body Protection: A flame-resistant lab coat, fully fastened, is required to protect against skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.
Waste Segregation: Preventing Incompatible Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions. Boronic acids can be incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Therefore, waste containing this compound should be collected in a designated container, separate from other reactive waste streams.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Detailed Disposal Procedures
Solid Waste:
-
Collection: All solid materials contaminated with this compound, such as weighing paper, gloves, pipette tips, and contaminated bench paper, must be collected.
-
Containerization: Place all contaminated solid waste into a clearly labeled, durable, and sealable container. The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[5]
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof container.
-
pH Considerations: Boronic acids are acidic and can form boronate salts under basic conditions.[6] While neutralization can be a method to reduce the hazardous nature of some chemical waste, it should only be performed by trained personnel following established institutional protocols. If in doubt, do not attempt to neutralize the waste.
-
Containerization: The liquid waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and an approximate concentration of the boronic acid derivative.
-
Storage: Store the sealed liquid waste container in a secondary containment tray within a designated SAA.
Empty Containers:
-
Decontamination: "Empty" containers of this compound are still considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust.
-
Clean-up: Carefully sweep up solid material and place it in a labeled hazardous waste container. For liquid spills, use an absorbent material, and then place the contaminated material into the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All materials used for decontamination should be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification. Your diligence in these matters is a testament to your commitment to scientific excellence and safety.
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University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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ACS Publications. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Retrieved from [Link]
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ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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-
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A Researcher's Guide to Personal Protective Equipment for Handling 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative and scientifically-grounded approach based on the known hazard profile of analogous sulfonylphenylboronic acids and boronic acid derivatives is essential. This document will detail the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Boronic acids as a class of compounds present a consistent set of hazards. Data from analogous compounds, such as 4-(Methylsulfonyl)phenylboronic acid, indicate that this compound should be handled as a substance that is hazardous.[1][2] The primary risks are associated with its irritant properties and potential for harm if ingested.
The boronic acid functional group can interact with biological diols, which are present in many biological systems, contributing to its irritant effects. The fine, powdered nature of many boronic acids also makes them an inhalation hazard.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Source(s) |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [1][3][4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [1][2][3][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |[2] |
Caption: Routes of exposure and potential health effects.
Core Protective Measures: Your First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These are designed to remove the hazard at the source, and for powdered chemicals like this, they are non-negotiable.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] This is the most critical safety measure as it contains airborne particles and prevents inhalation, which is a primary route of exposure.[2]
Secondary Protective Measures: Personal Protective Equipment (PPE) PPE is your last line of defense. It is designed to protect you when engineering controls fail or during procedures where direct contact is unavoidable.
Table 2: Required Personal Protective Equipment
| Body Area | Required PPE | Rationale and Specifications |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Boronic acid dust can easily become airborne. Goggles provide a seal around the eyes to protect from dust and splashes.[3] A face shield worn over goggles provides an additional layer of protection for the entire face.[7] Must be ANSI Z87.1 compliant (or equivalent standard). |
| Hands | Nitrile Gloves | Nitrile provides excellent protection against a wide variety of chemicals and is the preferred general-use glove for chemical protection.[8] Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. |
| Body | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat protects the skin and personal clothing.[3] When handling larger quantities (>10g) or during procedures with a high splash potential, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat. |
| Respiratory | N95 Respirator (minimum) | While all work should be in a fume hood, an N95 respirator should be available for emergency situations like a large spill clean-up outside of the hood. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Donning PPE Sequence
This sequence is designed to move from the least contaminated areas to the most, ensuring a clean and protected state before handling any chemicals.
Caption: The correct sequence for putting on PPE.
Doffing PPE Sequence
The doffing process is the reverse of donning and is arguably more critical. The goal is to remove the most contaminated items first without touching your skin with the exterior of the gloves or other soiled PPE.
Caption: The correct sequence for removing PPE to prevent contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of the safety lifecycle. Never dispose of chemical waste or contaminated materials in standard trash or down the drain unless explicitly permitted by local regulations and your institution's Environmental Health & Safety (EHS) office.[9]
Contaminated PPE and Materials:
-
Gloves, Wipes, Weigh Paper: All solid materials that come into direct contact with this compound are considered hazardous waste.
-
Disposal: These items must be collected in a designated, sealed, and clearly labeled hazardous waste container within the laboratory.[10]
Bulk Chemical Waste:
-
Unused or Waste Product: All excess solid material or solutions containing the compound must be collected in a dedicated hazardous waste container.[6]
-
Container Labeling: The container must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[6]
Empty Container Decontamination:
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinseate Collection: The first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container for this compound.[6]
-
Subsequent Rinses: Subsequent rinses may be collected similarly, following your institutional guidelines.
-
Final Disposal: Once triple-rinsed and fully dry, deface the original label. The container can then typically be disposed of as regular laboratory glassware or plastic waste.[6]
Emergency Procedures: In Case of Exposure
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the environment. Handle this compound with the informed respect it requires, and ensure that your scientific pursuits are conducted safely and responsibly.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
